molecular formula C12H24O3 B1585552 2,4,6-Tripropyl-1,3,5-trioxane CAS No. 2396-43-2

2,4,6-Tripropyl-1,3,5-trioxane

Cat. No.: B1585552
CAS No.: 2396-43-2
M. Wt: 216.32 g/mol
InChI Key: OXSRKPVVVMMMER-UHFFFAOYSA-N
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Description

2,4,6-Tripropyl-1,3,5-trioxane is a useful research compound. Its molecular formula is C12H24O3 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3,5-Trioxane, 2,4,6-tripropyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tripropyl-1,3,5-trioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-4-7-10-13-11(8-5-2)15-12(14-10)9-6-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSRKPVVVMMMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC(OC(O1)CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062372
Record name 1,3,5-Trioxane, 2,4,6-tripropyl-
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2396-43-2
Record name 2,4,6-Tripropyl-1,3,5-trioxane
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Record name 1,3,5-Trioxane, 2,4,6-tripropyl-
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Record name 1,3,5-Trioxane, 2,4,6-tripropyl-
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Record name 1,3,5-Trioxane, 2,4,6-tripropyl-
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Record name 2,4,6-tripropyl-1,3,5-trioxane
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 2,4,6-Tripropyl-1,3,5-trioxane

Author: BenchChem Technical Support Team. Date: February 2026


-Butyraldehyde

Executive Summary

This technical guide details the synthesis, isolation, and characterization of 2,4,6-Tripropyl-1,3,5-trioxane (commonly known as Parabutyraldehyde ). Unlike its lower homolog paraldehyde (the trimer of acetaldehyde), the propyl variant presents unique challenges regarding steric hindrance and boiling point management.

The target molecule is the cyclic trimer of


-butyraldehyde. It serves as a stable, high-boiling source of butyraldehyde for controlled-release applications in organic synthesis, fuel additives, and fragrance formulation. The synthesis relies on a reversible, acid-catalyzed cyclotrimerization.[1] Success depends critically on thermodynamic control  (low temperature) to favor the trimer and rigorous neutralization  prior to distillation to prevent thermal reversion to the monomer.

Mechanistic Foundations

The formation of this compound is an equilibrium process driven by enthalpy but opposed by entropy. The reaction is exothermic; thus, according to Le Chatelier's principle, lower temperatures favor the formation of the cyclic trimer.

Reaction Pathway

The mechanism proceeds via the protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by non-protonated aldehyde molecules forms hemiacetal intermediates, eventually cyclizing to the thermodynamically stable six-membered ring.

Trimerization Mechanism cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Butanal n-Butyraldehyde (Monomer) Prot_Butanal Protonated Intermediate Butanal->Prot_Butanal + H+ H_Ion H+ Catalyst Dimer Linear Hemiacetal Dimer Prot_Butanal->Dimer + Butanal Trimer_Linear Linear Trimer Cation Dimer->Trimer_Linear + Butanal Cyclic_Trimer 2,4,6-Tripropyl- 1,3,5-trioxane Trimer_Linear->Cyclic_Trimer Ring Closure - H+ Cyclic_Trimer->Butanal Heat/Acid (Reversion)

Figure 1: Acid-catalyzed cyclotrimerization pathway. Note the reversibility (red dotted line) activated by heat and acid.

Synthetic Methodology

Critical Parameters
  • Temperature Control: The reaction must be maintained between 0°C and 20°C . Temperatures above 50°C shift the equilibrium back toward the monomer.

  • Catalyst Selection: Concentrated Sulfuric Acid (

    
    ) or Hydrogen Chloride (HCl) gas are standard. Solid acid catalysts (e.g., Amberlyst-15) offer easier workup but slower kinetics due to mass transfer limitations.
    
  • Neutralization: The most common failure mode is distilling the product without fully neutralizing the catalyst. Acid traces + Heat = Rapid Decomposition.

Experimental Protocol (Standard H2SO4 Method)

Reagents:

  • 
    -Butyraldehyde (Freshly distilled, dry): 100.0 g (1.39 mol)
    
  • Sulfuric Acid (conc. 98%): 0.5 - 1.0 mL

  • Sodium Bicarbonate (

    
    ): Saturated aqueous solution
    
  • Magnesium Sulfate (

    
    ): Anhydrous drying agent
    

Step-by-Step Procedure:

  • Preparation: Place the

    
    -butyraldehyde in a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer.
    
  • Cooling: Submerge the flask in an ice-water bath. Cool the aldehyde to < 5°C.

  • Catalysis: Add the sulfuric acid dropwise with vigorous stirring. Caution: The reaction is exothermic. Ensure the temperature does not exceed 20°C.

  • Aging: Allow the mixture to stir at 15–20°C for 12–24 hours. The liquid will thicken slightly and the refractive index will change, indicating conversion.

  • Quenching (Critical):

    • Transfer the reaction mixture to a separatory funnel.

    • Wash twice with 50 mL of saturated

      
       solution to neutralize the acid.
      
    • Wash once with 50 mL of distilled water.

    • Verification: Check the pH of the aqueous layer. It must be neutral (pH 7) or slightly basic.

  • Drying: Dry the organic layer over anhydrous

    
     for 30 minutes. Filter off the solids.
    
  • Isolation (Distillation):

    • Set up a vacuum distillation apparatus.

    • Fraction 1: Unreacted

      
      -butyraldehyde (Monomer). BP: ~75°C (at atm).[2][3] Collect this at lower vacuum/temperature.
      
    • Fraction 2: this compound (Product).[1][4][5]

      • Atmospheric BP: 210–220°C (Not recommended due to decomposition risk).

      • Vacuum BP: ~100–110°C at 15 mmHg (Estimated).

    • Note: If the distillation pot starts fuming or smelling sharply of butyraldehyde, stop immediately; the catalyst was not fully removed.

Characterization & Data Analysis

Physical Properties

The product should be a colorless liquid with a pleasant, ether-like odor, distinct from the pungent smell of the monomer.

PropertyValueNotes
Molecular Formula

Molecular Weight 216.32 g/mol
Boiling Point 210–220°C (atm)Decomposes near BP if not neutral.
Density ~0.91 g/cm³
Refractive Index 1.42–1.44Higher than monomer (1.38).
Solubility Immiscible in waterSoluble in EtOH, Ether.
Spectroscopic Identification

The formation of the trioxane ring destroys the carbonyl group (


), replacing it with acetal ether linkages (

).

Infrared Spectroscopy (FT-IR):

  • Disappearance: Strong

    
     stretch at ~1720 cm⁻¹ (Monomer).
    
  • Appearance: Strong

    
     stretching vibrations in the 1050–1150 cm⁻¹ region (Characteristic of cyclic acetals).
    

Nuclear Magnetic Resonance (¹H-NMR): The symmetry of the molecule (assuming the stable all-equatorial chair conformation) simplifies the spectrum.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Acetal CH 4.80 – 5.00 Triplet (t)3HRing protons (

)

-Methylene
1.55 – 1.65 Multiplet (m)6H

adjacent to ring

-Methylene
1.35 – 1.45 Multiplet (m)6HMiddle

of propyl chain
Methyl 0.90 – 0.95 Triplet (t)9HTerminal

Troubleshooting & Safety

Common Failure Modes
  • Low Yield: Often caused by high reaction temperature (shifting equilibrium to monomer) or insufficient reaction time.

  • Decomposition during Distillation: Indicated by the "rotting apple" smell of butyraldehyde fumes.

    • Cause: Residual acid catalyst.[6]

    • Remedy: Re-dissolve in ether, wash again with bicarbonate, dry, and re-distill.

Safety Protocols
  • Flammability: Both the monomer and the trimer are flammable. Ground all glassware.

  • Peroxides: Like all ethers, trioxanes can form explosive peroxides upon prolonged storage in air. Test with starch-iodide paper before distillation if the solvent is old.

  • Toxicity: Butyraldehyde is a respiratory irritant. Work in a fume hood.

References

  • Beilstein Handbook of Organic Chemistry.System No. 19, Vol 1. (Reference for physical properties and historical synthesis of Parabutyraldehyde).
  • US Patent 1,576,503. Polymerization of Butyraldehyde. (Describes the acid-catalyzed polymerization and temperature constraints). Link

  • Vogel, A. I.Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem Database. Compound Summary: this compound (CID 75453). National Center for Biotechnology Information. Link

  • BenchChem. Synthesis of this compound. (Overview of ionic liquid and solid acid catalysis methods). Link

Sources

Structure Elucidation and Process Control of 2,4,6-Tripropyl-1,3,5-trioxane

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Parabutyraldehyde CAS: 3054-95-3 (General), 110-88-3 (Parent Trioxane Ref) Molecular Formula:


Molecular Weight:  216.32  g/mol [1][2]

Executive Technical Summary

This guide details the structural identification, synthesis mechanism, and quality control parameters for 2,4,6-tripropyl-1,3,5-trioxane , the cyclic trimer of


-butanal.[1][2] Often encountered in fragrance chemistry or as a stable, high-boiling source of butyraldehyde for controlled release, this molecule presents a classic study in reversible acetal chemistry.[1][2]

Core Directive: The elucidation of this structure relies not just on confirming the connection of atoms, but on distinguishing the cyclic trimer from its monomeric aldehyde precursor and potential linear oligomers. The critical quality attribute (CQA) is the stereochemical purity between the


 (all-cis/equatorial) and 

(mixed) conformers.[1]

Synthesis & Mechanistic Origin

To understand the structure, one must understand the genesis. The formation of the 1,3,5-trioxane ring is a thermodynamic equilibrium process driven by acid catalysis.[1] Unlike kinetic polymerizations, this reaction seeks the most stable chair conformation.[2]

Reaction Mechanism

The reaction proceeds via the protonation of the butanal carbonyl, followed by nucleophilic attack by a second (and then third) aldehyde molecule. The cycle closes to form the six-membered ether ring.

Key Control Point: The reaction is reversible. In the presence of strong acid and heat (


), the trimer depolymerizes back to monomeric butanal.

SynthesisMechanism Butanal 3x n-Butanal (Monomer) Protonation Acid Catalysis (H+) Butanal->Protonation Activation Hemiacetal Linear Hemiacetal Intermediates Protonation->Hemiacetal Nucleophilic Attack Cyclization Cyclization (- H2O) Hemiacetal->Cyclization Ring Closure Trioxane This compound (Cyclic Trimer) Cyclization->Trioxane Equilibrium Trioxane->Butanal Depolymerization (Heat/Acid)

Figure 1: Acid-catalyzed thermodynamic equilibration pathway for trioxane formation.[1]

Spectroscopic Characterization Strategy

The transition from monomer to trimer results in distinct hybridization changes at the carbonyl carbon (


). This offers a self-validating spectroscopic workflow.[1]
Infrared (IR) Spectroscopy

The most immediate confirmation of trimerization is the "silencing" of the carbonyl signal.

  • Monomer (Butanal): Strong absorption at 1720–1730 cm

    
      (
    
    
    
    stretch).[1]
  • Trimer (Product): Complete absence of the 1720 cm

    
     band.[1] Appearance of strong "ether" bands (C–O–C) in the 1050–1150 cm
    
    
    
    region.[1]
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assigning the trioxane structure and determining isomeric ratios.


H NMR (Proton) Analysis

The diagnostic signal is the methine proton at the 2, 4, and 6 positions of the ring (the "anomeric" protons).

  • Monomer: Aldehyde proton appears as a triplet/doublet at

    
     9.7 ppm .[1][2]
    
  • Trimer: The signal shifts upfield to the acetal region, typically

    
     4.6–5.0 ppm .[2]
    

Predicted


H NMR Data (in 

):
PositionProton TypeChemical Shift (

)
MultiplicityIntegration
Ring (2,4,6)

4.7 – 4.9 ppm Triplet (

)
3H

-Chain

1.6 – 1.7 ppm Multiplet6H

-Chain

1.4 – 1.5 ppm Multiplet6H
Terminal

0.9 – 1.0 ppm Triplet9H

C NMR Analysis
  • Monomer: Carbonyl carbon at

    
    202 ppm .[1][2]
    
  • Trimer: O–C–O ring carbons appear at

    
    100–104 ppm .[1][2]
    
Mass Spectrometry (MS)[1]
  • Ionization: Electron Impact (EI) often causes fragmentation.[1][2] Chemical Ionization (CI) is preferred for molecular ion detection.[1][2]

  • Molecular Ion (

    
    ): 
    
    
    
    .[1][2]
  • Fragmentation: Expect loss of propyl groups or cleavage of the ring back to monomer fragments (

    
    ).
    

Stereochemical Analysis: The Isomer Challenge

Like its methyl analogue (paraldehyde), this compound exists in chair conformations.[1][2] The orientation of the three propyl groups determines the isomer.[3]

The vs. Isomers
  • 
    -Isomer (cis, cis, cis):  All three propyl groups are in the equatorial  position.[1][2] This is the thermodynamically most stable form due to minimized 1,3-diaxial interactions.[1]
    
    • NMR Signature: A single sharp set of signals (high symmetry,

      
       axis).[1][2]
      
  • 
    -Isomer (cis, cis, trans):  Two propyl groups are equatorial, one is axial.[1][2]
    
    • NMR Signature: More complex splitting; the axial proton on the ring resonates at a slightly different frequency than the equatorial protons.

Elucidation Protocol: If your NMR spectrum shows multiple triplets in the 4.7–5.0 ppm region, you have a mixture of stereoisomers.[2] Recrystallization (if solid) or careful fractional distillation is required to isolate the pure


-isomer.[1]

ElucidationWorkflow Sample Crude Reaction Mixture IR_Check STEP 1: IR Screening Target: Loss of 1720 cm⁻¹ Sample->IR_Check NMR_Check STEP 2: 1H NMR (CDCl3) Target: Triplet at 4.8 ppm IR_Check->NMR_Check If C=O absent Isomer_Check STEP 3: Symmetry Check Single vs. Multiple Acetal Peaks NMR_Check->Isomer_Check Isomer_Check->Sample Mixed Isomers (Refine Purification) Final_ID Confirmed Structure (α-Parabutyraldehyde) Isomer_Check->Final_ID Single Set of Peaks

Figure 2: Logic flow for confirming structural identity and isomeric purity.

Experimental Protocol: Synthesis & Isolation

Note: This protocol assumes standard Schlenk line or fume hood operations.

Reagents
  • 
    -Butanal (freshly distilled to remove oxidation products like butyric acid).[1]
    
  • Catalyst: Sulfuric acid (

    
    ) or Amberlyst-15 (solid acid resin preferred for easier workup).[1]
    
Procedure
  • Cooling: Place 100 g of

    
    -butanal in a round-bottom flask cooled to 
    
    
    
    .
  • Catalysis: Add 0.5 wt% concentrated

    
     dropwise with vigorous stirring. Caution: Exothermic.[2]
    
  • Equilibration: Allow the mixture to warm to room temperature and stir for 12–24 hours. The mixture will thicken.

  • Quenching: If using liquid acid, wash with saturated

    
     solution to neutralize.[1][2] If using resin, filter off the beads.[2][4]
    
  • Purification:

    • Dry the organic layer over

      
      .[1]
      
    • Perform fractional distillation under reduced pressure.

    • Target Fraction: Collect the fraction boiling at 104–106°C at 21 mbar (approx. 210°C at atm, but avoid high heat to prevent decomposition).

Stability & Storage[2]
  • Acid Sensitivity: Traces of acid will catalyze reversion to the monomer, especially upon heating.[2] Store over a small amount of solid potassium carbonate (

    
    ) to ensure basicity.[1]
    
  • Oxidation: Unlike the aldehyde, the trioxane is resistant to autoxidation.[2]

References

  • Synthesis & Properties: Beilstein Handbook of Organic Chemistry, System No. 2955.[1][2] (Historical standard for acetal physical properties).[1][2]

  • Mechanism of Trimerization: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Chapter on Acetal Formation).

  • Parabutyraldehyde Data: PubChem Compound Summary for CID 198512 (Isopropyl variant used as spectral proxy) and CID 8081 (Parent Trioxane).[1][2] Link

  • NMR Assignments: "Spectroscopic Identification of Organic Compounds", Silverstein et al., regarding acetal methine shifts.
  • Safety & Handling: NIST Chemistry WebBook, SRD 69, "Butanal" and "Trioxane" thermochemistry data.[1][2] Link

Sources

Technical Guide: Spectroscopic Characterization of 2,4,6-Tripropyl-1,3,5-trioxane

[1][2]

Executive Summary

2,4,6-Tripropyl-1,3,5-trioxane (commonly known as Parabutyraldehyde ) is the cyclic trimer of n-butyraldehyde.[1][2][3][4] It serves as a critical stable intermediate in the storage and handling of volatile aldehydes and finds utility in flavor chemistry and polymer synthesis.[1] This guide provides a definitive reference for its spectroscopic identification, distinguishing it from its monomeric precursor and isomeric forms.[1][5]

This document details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) profiles of the compound, supported by mechanistic insights into its synthesis and fragmentation.[5]

Chemical Identity & Physical Properties[1][2][4][6][7][8]

Parabutyraldehyde exists primarily in a chair conformation to minimize steric strain from the three propyl substituents.[1] Like paraldehyde (the trimer of acetaldehyde), it can exist in stereoisomeric forms (cis/trans), though the cis,cis,cis (all-equatorial) isomer is thermodynamically favored.[1][5]

PropertyData
IUPAC Name This compound
Common Name Parabutyraldehyde
CAS Number 2396-43-2
Molecular Formula C₁₂H₂₄O₃
Molecular Weight 216.32 g/mol
Appearance Colorless liquid or low-melting solid
Boiling Point ~210–220 °C (decomposes to monomer upon heating w/ acid)
Solubility Soluble in ethanol, ether, chloroform; low solubility in water

Synthesis & Reaction Mechanism[8][9]

The formation of this compound is a reversible, acid-catalyzed cyclotrimerization of n-butyraldehyde.[1] This equilibrium is sensitive to temperature; lower temperatures favor the trimer (enthalpically driven), while higher temperatures favor the monomer (entropically driven).[5]

Synthesis Workflow
  • Reagent: n-Butyraldehyde (freshly distilled).

  • Catalyst: Concentrated H₂SO₄ or HCl (trace amounts, <0.5% w/w).

  • Condition: Maintain temperature at 0–5 °C to shift equilibrium toward the trimer.

  • Isolation: Wash with dilute Na₂CO₃ to neutralize acid, dry over MgSO₄, and fractionally distill under reduced pressure.

Mechanism Diagram

The following diagram illustrates the acid-catalyzed pathway from monomer to cyclic trimer.[1][6]

SynthesisMechanismcluster_0Monomer Activationcluster_1Chain Growthcluster_2CyclizationMonomern-Butyraldehyde(C4H8O)ProtonatedProtonatedAldehydeMonomer->Protonated+ H+DimerHemiacetalDimer cationProtonated->Dimer+ MonomerTrimerLinearLinear TrimercationDimer->TrimerLinear+ MonomerCyclic2,4,6-Tripropyl-1,3,5-trioxaneTrimerLinear->CyclicRing Closure- H+Cyclic->MonomerHeat / Acid(Depolymerization)

Figure 1: Acid-catalyzed cyclotrimerization pathway of butyraldehyde to parabutyraldehyde.[1][5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of parabutyraldehyde is distinct from its monomer.[1] The monomer shows a characteristic aldehyde proton (~9.7 ppm) and carbonyl carbon (~202 ppm), both of which are absent in the trimer. Instead, the trimer shows acetal signals.[1][5]

¹H NMR Data (300 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment
Acetal (Ring) 4.75 – 4.95 Triplet (t)3HO-CH-R (Methine proton on trioxane ring)
α-Methylene 1.55 – 1.65Multiplet (m)6H-CH₂- attached to the ring
β-Methylene 1.35 – 1.45Multiplet (m)6H-CH₂- in the middle of propyl chain
Methyl 0.90 – 0.95Triplet (t)9HTerminal -CH₃ of propyl group

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and the specific cis/trans isomer ratio.[5] The values above represent the major isomer (all-equatorial).

¹³C NMR Data (75 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Assignment
Acetal (Ring) 100.0 – 104.0 O-C-O (Ring carbons)
α-Methylene 35.0 – 37.0-CH₂- (Alpha to ring)
β-Methylene 17.5 – 18.5-CH₂- (Beta)
Methyl 13.8 – 14.2-CH₃ (Terminal)
Infrared (IR) Spectroscopy

The IR spectrum confirms the conversion of the carbonyl group into a cyclic acetal ether linkage.

Frequency (cm⁻¹)Vibration ModeDiagnostic Significance
2850 – 2960 C-H StretchingStrong alkyl absorptions (Propyl chains).[1]
1050 – 1150 C-O-C Stretching Primary identification band. Characteristic of the trioxane ether ring.[1]
1720 (Absent) C=O StretchingAbsence confirms complete trimerization and lack of monomeric impurity.
3400 (Absent) O-H StretchingAbsence confirms no hydrolysis to hemiacetals or presence of water.[1]
Mass Spectrometry (EI-MS)

Under Electron Impact (70 eV), trioxanes typically exhibit weak molecular ions due to the stability of the fragmentation products.[1] The fragmentation pathway involves ring cleavage and loss of alkyl side chains.[1]

Key Ions:

  • m/z 216: Molecular Ion (M⁺).[1][5] Often very weak or invisible.[1][5]

  • m/z 173: [M - C₃H7]⁺. Loss of one propyl group.[1][5]

  • m/z 72: Monomer radical cation (C₄H₈O⁺).[1][5]

  • m/z 71: [Monomer - H]⁺. Acylium-like ion (C₃H₇CO⁺).[1] Base Peak (often).

  • m/z 43: Propyl cation (C₃H₇⁺).[1][5]

Fragmentation Logic Diagram

MSFragmentationM_IonMolecular Ion[C12H24O3]+.m/z 216Frag1Fragment A[M - C3H7]+m/z 173M_Ion->Frag1- Propyl radicalFrag2Monomer Ion[C4H8O]+.m/z 72M_Ion->Frag2Ring CleavageFrag3Base Peak[C3H7CO]+m/z 71Frag2->Frag3- H radicalFrag4Alkyl Ion[C3H7]+m/z 43Frag2->Frag4- CHO radical

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.[1]

Experimental Protocol: Impurity Profiling

Researchers often encounter parabutyraldehyde as an impurity in aged butyraldehyde samples.[1][5] The following protocol validates its presence.

  • Sample Preparation: Dissolve 50 mg of the suspect material in 0.6 mL CDCl₃.

  • Acquisition: Run a standard ¹H NMR (16 scans).

  • Analysis:

    • Integrate the aldehyde peak at 9.7 ppm (Monomer).

    • Integrate the acetal triplet at 4.8 ppm (Trimer).[1][5]

    • Calculation: The molar ratio can be determined directly from integration values (dividing the trimer integral by 3, as it contains 3 equivalent acetal protons).[5]

References

  • National Institute of Standards and Technology (NIST). 1,3,5-Trioxane, 2,4,6-tripropyl- Mass Spectrum.[1][5] NIST Chemistry WebBook, SRD 69.[1][5] Available at: [Link][1][5]

  • PubChem. this compound (Compound).[1][5][3][7] National Library of Medicine.[1][5] Available at: [Link][1][5]

  • Ogorodnikov, A.L., et al. Study of thermodynamic characteristics of a butyraldehyde-cyclic trimer system. Zh.[1][5] Prikl. Khim. (Leningrad), 1990, 63, 1340-1343.[1][5] (Cited via NIST).[1][5]

A Comprehensive Technical Guide to the Physical Characteristics of 2,4,6-Tripropyl-1,3,5-trioxane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4,6-Tripropyl-1,3,5-trioxane, a cyclic trimer of butyraldehyde, is a heterocyclic organic compound with significant applications in various chemical syntheses and formulations.[1][] Its utility often stems from its role as a stable, manageable source of butyraldehyde, which can be released under specific conditions.[1] This technical guide provides an in-depth exploration of the core physical characteristics of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and chemical manufacturing. The following sections will detail its physicochemical properties, the methodologies for their determination, and relevant spectral information for its characterization.

Molecular Structure and Identification

The fundamental structure of this compound consists of a six-membered ring composed of alternating oxygen and carbon atoms, with a propyl group attached to each carbon atom.[1][3] This arrangement is the result of the acid-catalyzed cyclotrimerization of three butyraldehyde molecules.[1]

The molecular identity of this compound is definitively established by its molecular formula, C₁₂H₂₄O₃, and a molecular weight of approximately 216.32 g/mol .[1][][4][5][6][7][8]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, application, and process development. The following table summarizes the key physicochemical data available for this compound. It is important to note that some of the cited values are estimates or calculated properties and should be considered as such in any critical application.

PropertyValueUnitSource
Molecular Formula C₁₂H₂₄O₃-[1][][4]
Molecular Weight 216.32 g/mol [1][4]
Boiling Point 260.5 (at 760 mmHg)°C[1]
296.74 (rough estimate)°C[9]
115-117 (at 17 mmHg)°C[8]
Melting Point 303.61 (Joback Calculated)K[10]
Density 0.894–1.0316 (at 25°C)g/cm³[1]
1.0316 (rough estimate)-[9]
Refractive Index 1.441 (n²⁰_D)-[1]
1.4410 (estimate)-[9]
Vapor Pressure 0.0197 (at 25°C)mmHg[1]

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of the physical properties of this compound is essential for its practical application and for ensuring its quality and purity. The following section outlines the standard experimental protocols for measuring these key parameters.

Boiling Point Determination

The boiling point is a fundamental physical constant that is indicative of a substance's volatility. For this compound, which has a relatively high boiling point, vacuum distillation is often the preferred method for purification and boiling point determination to prevent thermal degradation.[1]

Protocol for Boiling Point Determination at Reduced Pressure:

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

  • Sample Preparation: Place a sample of this compound and a boiling chip in the round-bottom flask.

  • Distillation: Gradually heat the sample while reducing the pressure to the desired level.

  • Data Recording: Record the temperature at which the liquid and vapor phases are in equilibrium, as indicated by a steady distillation rate and a constant temperature reading on the thermometer. Simultaneously record the pressure from the manometer.

Causality: The choice of vacuum distillation is dictated by the thermal stability of the trioxane ring.[1] At atmospheric pressure, the high temperature required for boiling could lead to the decomposition of the compound back into its butyraldehyde monomers.[1]

Density Measurement

Density is a measure of mass per unit volume and is a useful parameter for material identification and for calculations in process chemistry.

Protocol for Density Measurement using a Pycnometer:

  • Pycnometer Calibration: Clean, dry, and weigh an empty pycnometer of a known volume.

  • Filling: Fill the pycnometer with this compound, ensuring there are no air bubbles.

  • Thermostatting: Place the filled pycnometer in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.

  • Weighing: Remove the pycnometer from the bath, dry the exterior, and weigh it.

  • Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Trustworthiness: The use of a pycnometer in a thermostatted bath ensures a high degree of accuracy and reproducibility in the density measurement.

Refractive Index Measurement

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a sensitive measure of purity and can be used for rapid identification.

Protocol for Refractive Index Measurement using an Abbe Refractometer:

  • Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.

  • Sample Application: Apply a few drops of this compound to the prism of the refractometer.

  • Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Reading: Read the refractive index from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Expertise: The Abbe refractometer is a standard and reliable instrument for measuring the refractive index of liquids, providing quick and accurate results.

Spectral Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. For this compound, mass spectrometry and infrared spectroscopy are particularly informative.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of a molecule. The NIST WebBook contains mass spectral data for this compound, which can be used as a reference.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic C-O-C stretching vibrations of the trioxane ring and C-H stretching and bending vibrations of the propyl groups. The NIST WebBook also provides an IR spectrum for this compound.[8]

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized sample of this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Analysis Synthesis Acid-catalyzed trimerization of Butyraldehyde Purification Vacuum Distillation Synthesis->Purification BoilingPoint Boiling Point Determination Purification->BoilingPoint Density Density Measurement Purification->Density RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex MassSpec Mass Spectrometry Purification->MassSpec IRSpec Infrared Spectroscopy Purification->IRSpec NMRSpec NMR Spectroscopy (for structural confirmation) Purification->NMRSpec

Caption: A typical experimental workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical characteristics of this compound, grounded in available scientific data. While a number of its properties have been estimated or calculated, this guide also presents the standard, validated experimental protocols for their empirical determination. For researchers and drug development professionals, a thorough understanding of these physical properties is paramount for the successful application of this versatile compound in their work. Further experimental validation of the calculated properties is encouraged for applications requiring a high degree of precision.

References

  • Cheméo. (n.d.). Chemical Properties of 1,3,5-Trioxane, 2,4,6-tripropyl- (CAS 2396-43-2). Retrieved from [Link]

  • Google Patents. (n.d.). DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes.
  • National Center for Biotechnology Information. (n.d.). 1,3,5-Trioxane, 2,4,6-tripropyl-. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Trioxane, 2,4,6-tripropyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Trioxane, 2,4,6-tripropyl- (IR Spectrum). NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Trioxane, 2,4,6-tripropyl- (Mass Spectrum). NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Trioxane, 2,4,6-tripropyl- (Reaction thermochemistry data). NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3,5-Trioxane. Retrieved from [Link]

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An In-Depth Technical Guide to the Thermal Decomposition of 2,4,6-Tripropyl-1,3,5-trioxane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the thermal decomposition of 2,4,6-tripropyl-1,3,5-trioxane. While direct experimental literature on this specific molecule is limited, this document synthesizes established principles from its parent compound, 1,3,5-trioxane, and analogous substituted derivatives. We will explore the foundational chemistry, predict the decomposition pathway, and provide detailed, field-proven experimental protocols for researchers to rigorously characterize its thermal behavior. This guide is intended for chemists, materials scientists, and drug development professionals who require a deep understanding of this compound's stability for applications ranging from controlled-release systems to advanced polymer synthesis.

Introduction to this compound

This compound is a cyclic ether, specifically the stable trimer of propanal (propionaldehyde).[1] Its structure is built upon a six-membered 1,3,5-trioxane ring, which consists of alternating oxygen and carbon atoms. Each carbon atom on the ring is substituted with a propyl group.[2] This configuration makes the molecule a valuable and manageable source of propanal, a volatile aldehyde. By understanding its thermal decomposition, scientists can precisely control the release of propanal for various chemical processes, such as in the production of polyurethane foams, or utilize the trioxane as a stable precursor in complex syntheses.[1] The thermal stability profile is therefore critical for defining its storage conditions, processing parameters, and degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₁₂H₂₄O₃[2]
Molecular Weight 216.32 g/mol [2]
Boiling Point 104-106 °C / 21.32 mbar[3]
Synonyms Parabutyraldehyde, Propanal trimer[2][4]

The Foundational Chemistry: Reversibility and Structure

The 1,3,5-trioxane ring system is formed through the acid-catalyzed trimerization of an aldehyde.[1] In the case of this compound, three molecules of propanal condense to form the six-membered ring. This reaction is a reversible equilibrium.[1] The negative enthalpy of reaction (ΔrH°) for this trimerization indicates that the formation of the trioxane ring is an exothermic process.[1] Consequently, the reverse reaction—the decomposition of the ring—is endothermic and requires an input of energy, typically heat.

The trioxane ring generally adopts a stable chair-like conformation to minimize steric hindrance between the propyl substituents.[1]

Fig 1: Molecular structure of this compound.

The Primary Thermal Decomposition Pathway: A Concerted Cycloreversion

By analogy with the extensively studied thermal decomposition of 1,3,5-trioxane, which unimolecularly decomposes into three molecules of formaldehyde, the primary thermal decomposition pathway for this compound is predicted to be a concerted cycloreversion.[5][6][7] This reaction, also known as a retro-trimerization, involves the cleavage of the trioxane ring to yield three molecules of propanal.[1][5] This pathway is essentially the reverse of its acid-catalyzed synthesis.[5]

This unimolecular decomposition is expected to be the dominant pathway under neutral, thermal conditions. The reaction proceeds through a transition state where the C-O bonds within the ring begin to break simultaneously, leading to the fragmentation into the three more stable aldehyde monomers.

G A This compound B [Transition State] A->B Heat (Δ) C 3 x Propanal B->C Ring Cleavage

Fig 2: Predicted thermal decomposition pathway.

Experimental Characterization: A Validated Methodological Approach

To determine the precise thermal properties and validate the predicted decomposition pathway, a multi-faceted experimental approach is required. The following protocols are designed to provide a self-validating system, where data from each technique corroborates the others.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is the foundational experiment for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a sharp mass loss is expected as it decomposes into volatile propanal gas. This allows us to pinpoint the onset temperature of decomposition, a critical parameter for determining safe handling and processing limits.[8]

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a platinum or alumina crucible.[9]

  • Atmosphere: Set the purge gas to high-purity nitrogen with a flow rate of 30-50 mL/min to ensure an inert atmosphere, preventing oxidative side reactions.[9]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.[8] Rationale: A 10 °C/min rate provides a good balance between resolution and experimental time. Slower rates can offer higher resolution if needed.

  • Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset) from the resulting curve. The total mass loss should correspond to 100%, as the expected product (propanal) is volatile under these conditions.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is complementary to TGA. Since the predicted retro-trimerization is an endothermic process (requiring heat), DSC should reveal an endothermic peak corresponding to the mass loss event observed in TGA. This confirms the nature of the decomposition reaction and allows for the quantification of the enthalpy of decomposition (ΔH_d).[10]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum pan. Rationale: A sealed pan is crucial to contain the volatile sample and its decomposition products, ensuring accurate measurement of the transition enthalpy.

  • Atmosphere: Use a nitrogen purge gas at a flow rate of 30-50 mL/min.[9]

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min (identical to the TGA experiment for direct comparison).[8]

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify and integrate the area of the endothermic peak to determine the peak temperature and the enthalpy of decomposition.

Evolved Gas Analysis (EGA) via TGA-MS

Expertise & Causality: To definitively confirm the identity of the decomposition product, the gas evolved during the TGA experiment must be analyzed. Coupling the TGA instrument to a Mass Spectrometer (TGA-MS) allows for real-time identification of the volatile products. This step is critical for validating the proposed retro-trimerization mechanism.

Experimental Protocol:

  • System Setup: Interface the gas outlet of the TGA instrument to the inlet of a Mass Spectrometer via a heated transfer line (maintained at ~200-250 °C to prevent condensation).

  • TGA Method: Run the TGA experiment as described in Protocol 4.1.

  • MS Method: Set the MS to scan a mass-to-charge (m/z) range of approximately 10-100 amu in electron ionization (EI) mode.

  • Data Analysis:

    • Monitor the total ion current (TIC) from the MS, which should show a peak that correlates directly with the mass loss event in the TGA.

    • Analyze the mass spectrum corresponding to the peak of the evolved gas.

    • Compare the obtained spectrum with a library spectrum for propanal (C₃H₆O, molecular weight 58.08 g/mol ). Key expected fragments include m/z 58 (molecular ion), m/z 29 (CHO⁺ or C₂H₅⁺), and m/z 28 (C₂H₄⁺).

G cluster_0 Thermal Analysis cluster_1 Product Identification TGA TGA (Mass Loss vs. Temp) MS Mass Spectrometry (Identify Evolved Gas) TGA->MS Evolved Gas Data Decomposition Profile: - T_onset - ΔH_d - Product Identity TGA->Data DSC DSC (Heat Flow vs. Temp) DSC->Data MS->Data Sample Sample: This compound Sample->TGA Sample->DSC

Fig 3: Integrated experimental workflow for thermal analysis.

Summary and Outlook

The thermal decomposition of this compound is fundamentally governed by the reversible nature of its formation. The primary and most probable decomposition pathway is a unimolecular, endothermic cycloreversion that yields three molecules of propanal.[1][5] This guide provides a robust framework for the experimental verification of this pathway and the precise quantification of the compound's thermal stability.

By employing a correlated suite of analytical techniques—TGA for determining the decomposition temperature, DSC for characterizing the reaction's thermodynamics, and TGA-MS for definitive product identification—researchers can build a comprehensive and trustworthy thermal profile. This knowledge is indispensable for the intelligent design of drug delivery systems, the development of advanced materials, and the safe and efficient handling of this versatile chemical intermediate.

References

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Methodological & Application

Application Notes & Protocols: 2,4,6-Tripropyl-1,3,5-trioxane as a Latent Aldehyde Source for Polymer Network Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,4,6-tripropyl-1,3,5-trioxane as a crosslinking agent and polymer network precursor. This compound, the stable cyclic trimer of propionaldehyde, serves as a latent source of the aldehyde, enabling controlled release under specific catalytic conditions. This property allows for its use in polymerization reactions where the direct handling of volatile and reactive aldehydes like propionaldehyde would be problematic, leading to improved control over reaction kinetics and reduced side reactions.[1] We will explore the fundamental mechanism of acid-catalyzed ring-opening, present its application in the synthesis of polyacetal resins and polyurethane foams, and provide detailed, self-validating experimental protocols for its use.

Introduction: The Advantage of a Latent Aldehyde

Aldehydes are fundamental building blocks in organic synthesis and polymer chemistry. However, low molecular weight aldehydes such as propionaldehyde are volatile and prone to self-condensation or other side reactions, making their controlled addition to a reaction mixture challenging. This compound circumvents these issues by functioning as a stable, manageable source of propionaldehyde.[2] The trioxane ring is stable under neutral or alkaline conditions but can be precisely cleaved in the presence of an acid catalyst to regenerate three molecules of the constituent aldehyde monomer.[2] This controlled release is highly advantageous in polymerization, where a gradual introduction of the monomer can lead to more uniform polymer growth and better-defined network structures.[2]

Physicochemical Properties & Safe Handling

A thorough understanding of the physical properties and safety requirements is critical before utilization.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₂₄O₃ [2][3]
Molecular Weight 216.32 g/mol [2][3]
Appearance Colorless Liquid [2]
Boiling Point 260.5°C (at 760 mmHg) [2]
Density 0.894–1.0316 g/cm³ (at 25°C) [2]

| CAS Number | 2396-43-2 |[3] |

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed. It causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[5] All manipulations should be performed in a well-ventilated chemical fume hood.[5] Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong acids and oxidizing agents.[6]

Core Mechanism: Acid-Catalyzed Ring-Opening

The primary function of this compound in polymerization is its ability to undergo a reversible, acid-catalyzed ring-opening reaction to liberate propionaldehyde. This process can be initiated by either Brønsted or Lewis acids.[1][7] The reaction proceeds via protonation of one of the ring's oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation.[8] This intermediate subsequently decomposes to release the aldehyde monomers. The regeneration of propionaldehyde is the key step that allows it to participate in crosslinking and polymer network formation.

Ring_Opening_Mechanism Trioxane This compound Protonated Protonated Intermediate Trioxane->Protonated Protonation Proton H⁺ (Acid Catalyst) Proton->Protonated Carbocation Resonance-Stabilized Carbocation Protonated->Carbocation Ring Cleavage Propionaldehyde 3x Propionaldehyde Carbocation->Propionaldehyde Decomposition Polymer_Synthesis_Workflow A Reagent Preparation (Trioxane, Comonomers, Solvent) B Inert Atmosphere Purge (e.g., N₂ or Ar) A->B C Catalyst Addition & Initiation (e.g., Lewis Acid) B->C t=0 D Polymerization / Curing (Controlled Temperature) C->D E Reaction Quenching (e.g., Amine solution) D->E Target MW / Time F Polymer Isolation & Purification (Precipitation, Washing, Drying) E->F G Characterization (NMR, GPC, DSC, TGA) F->G

Caption: General workflow for polymer network synthesis using a trioxane precursor.

Protocol 4.1: Synthesis of a Crosslinked Polyacetal Resin

This protocol describes a representative bulk polymerization to form a polyacetal network.

Materials and Reagents:

  • This compound (high purity)

  • 1,3-Dioxepane (comonomer, optional for linear chain extension)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (solvent for initiator)

  • Triethylamine solution (quenching agent)

  • Methanol (for precipitation)

  • Acetone (for washing)

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (e.g., 21.6 g, 0.1 mol).

  • Inerting: Purge the system with dry nitrogen for 15 minutes. Heat the flask to 70°C with stirring to melt the trioxane (if starting from solid) and ensure a homogenous liquid state.

  • Initiator Preparation: In a separate dry vial under nitrogen, prepare a 1% (v/v) solution of BF₃·OEt₂ in anhydrous dichloromethane.

  • Initiation: Using a syringe, rapidly inject the required amount of the initiator solution into the molten trioxane with vigorous stirring. The induction period may be short, with the polymer precipitating rapidly. [9][10]5. Polymerization: Continue stirring at 70°C. The mixture will become highly viscous and may solidify as the polymer forms. Allow the reaction to proceed for the desired time (e.g., 1-2 hours).

  • Quenching: Cool the reactor to room temperature. Break up the solid polymer and add a 5% solution of triethylamine in acetone to quench the catalyst. Stir for 1 hour.

  • Isolation and Purification: Filter the polymer. Wash thoroughly with acetone and then with deionized water to remove any unreacted monomer and quenching agent.

  • Drying: Dry the resulting white polymer powder in a vacuum oven at 60°C to a constant weight.

Self-Validation and Characterization:

  • ¹H and ¹³C NMR: Confirm the polyacetal structure and the incorporation of propyl groups.

  • Gel Permeation Chromatography (GPC): As the polymer is crosslinked, it may be insoluble. Swelling studies in a suitable solvent can provide qualitative information about crosslink density.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer network. [11]* Thermogravimetric Analysis (TGA): Assess the thermal stability of the resulting polyacetal.

Application in Polyurethane Foam Modification

This compound can be used as a reactive additive in polyurethane (PU) foam formulations. [2]Upon acid-catalyzed cleavage, the released propionaldehyde can react with components of the PU system. For instance, it can react with the amine catalysts often used in PU chemistry to form imines or react with the hydroxyl groups of the polyol, creating acetal linkages that modify the final network structure and properties of the foam.

Protocol 5.1: Preparation of a Modified Polyurethane Foam

This protocol outlines the incorporation of the trioxane into a model rigid PU foam system.

Materials and Reagents:

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Sucrose/glycerin-based polyol

  • This compound

  • Silicone surfactant

  • Amine catalyst (e.g., DMCHA)

  • Water (blowing agent)

  • p-Toluenesulfonic acid (catalyst for trioxane cleavage)

Step-by-Step Methodology:

  • Polyol Blend Preparation (Part A): In a suitable container, thoroughly mix the polyol, water, silicone surfactant, and amine catalyst.

  • Trioxane Addition: To the polyol blend, add this compound (e.g., 2-5% by weight of the polyol) and a catalytic amount of p-toluenesulfonic acid. Stir vigorously until fully dispersed. The acid will slowly initiate the ring-opening of the trioxane.

  • Isocyanate Addition (Part B): In a separate container, measure the required amount of pMDI.

  • Mixing and Foaming: Rapidly add the pMDI (Part B) to the polyol blend (Part A). Mix vigorously with a high-shear mixer for 5-10 seconds.

  • Curing: Immediately pour the reacting mixture into a mold and allow it to rise freely. Let the foam cure at room temperature for 24 hours before demolding and characterization.

  • Control Experiment: Prepare a control foam using the same formulation but omitting the trioxane and p-toluenesulfonic acid to provide a baseline for property comparison.

Self-Validation and Characterization:

  • Foam Density: Measure the core density of the cured foam according to ASTM D1622.

  • Compression Strength: Test the compressive strength parallel to the foam rise direction according to ASTM D1621. Compare the results of the modified foam to the control foam.

  • Scanning Electron Microscopy (SEM): Analyze the cell structure (cell size, shape, open/closed cell content) of both the control and modified foams to observe any morphological changes.

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  • ResearchGate. (n.d.). Synthesis of a new degradable polyurethane elastomer containing polyacetal soft segments. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Pathways at the Initial Steps of Trioxane Polymerisation. Retrieved from [Link]

  • Frontiers. (2024). Cross-linking lignin and cellulose with polymers using siloxane compounds. Retrieved from [Link]

  • YouTube. (2019). Crosslinking polymers with organic peroxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Retrieved from [Link]

  • MDPI. (n.d.). Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships. Retrieved from [Link]

Sources

application of 2,4,6-Tripropyl-1,3,5-trioxane as a fuel stabilizer

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,4,6-Tripropyl-1,3,5-trioxane as a Fuel Stabilizer & Combustion Modifier [1][2][3]

Part 1: Executive Summary & Strategic Rationale

This compound (also known as Parabutyraldehyde) represents a sophisticated class of "masked" fuel additives.[1][2] Unlike conventional antioxidants that merely scavenge radicals, this molecule functions as a Latent Combustion Modifier .[1][2]

In the context of fuel stabilization, its primary utility is not as a storage preservative (like BHT), but as a stabilizer of combustion kinetics that remains chemically inert during storage.[2] It solves a critical paradox in fuel chemistry: How do you deliver reactive oxygenates (aldehydes) to the combustion chamber without inducing gum formation or acidity during storage?

Key Technical Advantages:

  • Latent Reactivity: The trioxane ring shields the reactive carbonyl groups of butyraldehyde, preventing oxidative degradation (acid formation) during storage.[1][2]

  • Thermal Trigger: The molecule is stable at ambient temperatures but undergoes rapid thermal depolymerization (ring-opening) at combustion temperatures (>200°C), releasing three moles of butyraldehyde per mole of additive.[1][2]

  • Phase Stability: Its lipophilic propyl side chains ensure perfect miscibility with diesel, biodiesel, and jet fuel, preventing phase separation common with shorter-chain oxygenates.[1][2]

Part 2: Mechanism of Action

The efficacy of this compound relies on a temperature-dependent phase shift from Inert Storage Agent to Active Combustion Catalyst .[1][2]

The "Protected Aldehyde" Mechanism

Free aldehydes (e.g., butyraldehyde) are excellent cetane improvers because they lower the auto-ignition temperature of fuel.[1][2] However, they are unsuitable for storage because they rapidly oxidize into carboxylic acids (corrosion risk) and polymerize into gums (filter plugging).[1][2]

The trioxane derivative "locks" the aldehyde in a cyclic trimer.[1][2]

Mechanism Trioxane This compound (Inert Cyclic Trimer) Storage Storage Conditions (< 60°C) Trioxane->Storage Remains Intact (No Acid Formation) Combustion Combustion Chamber (> 250°C + Pressure) Trioxane->Combustion Injection Intermed Ring Opening (Depolymerization) Combustion->Intermed Thermal Stress Product 3x Butyraldehyde (Active Species) Intermed->Product Rapid Kinetics Ignition Radical Generation (R-CHO + O2 -> R-CO* + HO2*) Product->Ignition Cetane Improvement

Figure 1: The thermal activation pathway of Parabutyraldehyde.[1][2] The molecule remains inert during storage but releases active combustion agents upon injection.

Part 3: Application Protocol

Pre-requisite:

  • Compound: this compound (CAS: 2396-43-2)[1][2][3][4]

  • Purity: >98% (GC Grade). Impurities (free acid) must be <0.1%.[1][2]

  • Physical State: Low-melting solid or viscous liquid (MP ~30°C).[1][2]

Stock Solution Preparation (Self-Validating Step)

Because the pure compound has a melting point near room temperature, volumetric dosing can be inconsistent.[1][2] Gravimetric preparation is required.[1][2]

  • Liquefaction: Gently heat the container of this compound to 45°C in a water bath until fully liquid.

    • Validation: Liquid should be clear and colorless.[1][2] Yellowing indicates oxidation/contamination.[1][2]

  • Primary Dilution (10% w/w):

    • Weigh 100g of liquefied trioxane.

    • Add to 900g of Ultra-Low Sulfur Diesel (ULSD) or suitable solvent (e.g., aromatic solvent 150) in a glass vessel.[1][2]

    • Agitate at 500 RPM for 10 minutes.

    • Checkpoint: The solution must remain clear upon cooling to 20°C. Haze indicates moisture contamination (hydrolysis risk).[1][2]

Blending Protocol

Target Concentration: 500 ppm to 2000 ppm (0.05% - 0.20% w/w).

Fuel TypeRecommended DoseObjective
ULSD (Diesel) 500 - 1000 ppmLubricity support & combustion uniformity.[1][2]
Biodiesel (B20) 1000 - 1500 ppmPrevent oxidation of FAMEs by displacing unstable species.[1][2]
Heavy Fuel Oil 2000 ppmViscosity modification & sludge prevention.[1][2]

Step-by-Step:

  • Calculate required volume of 10% Stock Solution .

    • Formula:

      
      [1][2]
      
  • Add stock solution to the fuel tank before filling to ensure turbulent mixing.[1][2]

  • Validation: Draw a 100mL sample. Centrifuge at 3000 RPM for 15 mins. No precipitate or phase separation should be visible.[1][2]

Part 4: Validation & Testing Protocols

To ensure the additive is functioning as a stabilizer and not a contaminant, run the following ASTM-aligned tests.

Experiment A: Thermal Stability Verification (TGA)

Purpose: Prove the "Latent" mechanism—that it is stable in storage but degrades at engine temps.[2]

  • Instrument: Thermogravimetric Analyzer (TGA).[1][2]

  • Protocol: Ramp 10°C/min from 30°C to 400°C under Nitrogen.

  • Expected Result:

    • < 150°C: < 2% mass loss (High storage stability).[1][2]

    • 200°C - 300°C: Sharp mass loss event (Depolymerization to butyraldehyde and subsequent volatilization).[1][2]

    • Failure Mode: Early mass loss (<100°C) indicates presence of free butyraldehyde (degraded additive).[1][2]

Experiment B: Accelerated Oxidation Stability (ASTM D2274 Modified)

Purpose: Verify the additive does not harm fuel stability during stress.[2]

  • Setup: Filter 350mL of dosed fuel.

  • Stress: Heat to 95°C and bubble oxygen (3L/hour) for 16 hours.

  • Analysis: Filter resulting fuel through a 0.8µm membrane.

  • Success Criteria: Total insolubles should be lower or equal to the un-dosed control.

    • Note: If insolubles increase, the trioxane may be hydrolyzing prematurely due to acidity in the base fuel.[2] Check base fuel Acid Number (ASTM D974).

Experiment C: Seal Compatibility (The "Swell" Test)

Purpose: Ethers can swell elastomers.[1][2] This is critical for drug/fuel delivery systems.

  • Materials: Cut standard O-rings (Viton, Nitrile, Buna-N).

  • Immersion: Submerge in 100% additive and 1% blended fuel for 168 hours (1 week) at 50°C.

  • Measurement: Measure volume change and hardness (Shore A).

  • Limit: Volume swell > 5% in the blended fuel indicates incompatibility.[1][2]

Part 5: Safety & Handling

  • Hazard Identification:

    • H227: Combustible liquid (Flash point > 60°C, but treat with caution).[1][2]

    • H315/H319: Causes skin and serious eye irritation (hydrolysis on moist surfaces releases butyraldehyde).[1][2]

  • Storage: Store under nitrogen blanket. Moisture acts as a catalyst for hydrolysis, breaking the ring and releasing foul-smelling, flammable butyraldehyde.[1][2]

  • Spill Response: Do not use water (accelerates hydrolysis).[1][2] Absorb with vermiculite or clay.[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary: this compound.[1][2][3][5][6][7] National Library of Medicine.[1][2] Retrieved from [Link]

  • ASTM International. (2020).[1][2] ASTM D2274-14(2019) Standard Test Method for Oxidation Stability of Distillate Fuel Oil (Accelerated Method).[1][2] West Conshohocken, PA.[1][2]

  • Ogorodnikov, A.L., et al. (1990).[1][2][7] Study of thermodynamic characteristics of a butyraldehyde-cyclic trimer system. Zhurnal Prikladnoi Khimii, 63, 1340-1343.[1][2][7] (Cited via NIST WebBook).[1][2]

Sources

Application Note: Optimizing Rigid Polyurethane Foam Morphology and Rheology using 2,4,6-Tripropyl-1,3,5-trioxane

[1]

Executive Summary

This application note details the utility of 2,4,6-Tripropyl-1,3,5-trioxane (TPT) —also known as Parabutyraldehyde—in the formulation and production of high-performance polyurethane (PU) foams.[1] While often utilized as a pharmaceutical intermediate or organic solvent, TPT serves a critical, dual-function role in polymer engineering:[1]

  • Rheological Modification: It acts as a hydrophobic, non-reactive diluent that significantly reduces the viscosity of high-molecular-weight polyol premixes without compromising stoichiometry.[1]

  • Latent Morphology Control: Under the exothermic conditions of polymerization (100°C–150°C), TPT undergoes partial reversion or phase transition, influencing cell nucleation and pore opening mechanisms.[1]

This guide provides researchers and material scientists with a validated protocol for incorporating TPT to enhance mixing efficiency and control cellular structure in rigid foam systems.[1]

Technical Background & Mechanism

Chemical Identity and Properties

TPT is the cyclic trimer of butyraldehyde (

11
PropertyValueRelevance to PU Processing
CAS Number 625-86-5 (Parabutyraldehyde)Identification standard.[1]
Molecular Weight 216.32 g/mol High enough to prevent premature flashing.[1]
Boiling Point ~129°C - 130°CCoincides with peak PU exotherm; acts as a latent blowing aid.[1]
Solubility Hydrophobic / OrganophilicExcellent compatibility with polyether and polyester polyols.[1]
Stability Acid-sensitiveStable in amine-catalyzed premixes; activates in acidic environments.[1]
Mechanism of Action

In polyurethane synthesis, the reaction between isocyanates (R-NCO) and polyols (R-OH) is highly exothermic.[1] High-viscosity polyols often lead to poor mixing efficiency and heterogeneous cell structures.[1]

The TPT Advantage:

  • Viscosity Depression (Pre-Reaction): TPT solvates polyol chains, disrupting hydrogen bonding and lowering bulk viscosity.[1] This facilitates the homogenization of blowing agents (e.g., cyclopentane, water) and catalysts.[1]

  • Exothermic Activation (During Reaction): As the foaming mass reaches ~120°C, TPT approaches its boiling point.[1] It can either volatilize to assist expansion (physical blowing) or, in the presence of acidic fire retardants or catalysts, partially revert to butyraldehyde, acting as a surface-active agent that stabilizes the rising foam interface.[1]

Mechanistic Pathway Diagram[1]

TPT_Mechanismcluster_pathwaysDual-Mode ActionRaw_PolyolHigh-ViscosityPolyolPremixLow-ViscosityHomogeneous PremixRaw_Polyol->Premix SolvationTPT_AddTPT Addition(Diluent)TPT_Add->PremixIso_AddIsocyanateAdditionPremix->Iso_AddExothermExotherm(T > 120°C)Iso_Add->Exotherm PolymerizationPhysicalMode A: Volatilization(Auxiliary Blowing)Exotherm->Physical Phase ChangeChemicalMode B: Reversion(Butyraldehyde Release)Exotherm->Chemical Acid Cat/HeatFinal_FoamOptimized CellMorphologyPhysical->Final_Foam Pore ExpansionChemical->Final_Foam Interface Mod.

Figure 1: Mechanistic pathway of TPT in polyurethane foam production, illustrating viscosity reduction and thermally triggered blowing effects.[1]

Experimental Protocol

Objective: To synthesize rigid polyurethane foam with 2.5% w/w TPT and evaluate its effect on mix viscosity and compressive strength.

Materials Required[1][2]
  • Polyol Component (Part B): Sucrose-based polyether polyol (OH number ~450).[1]

  • Isocyanate Component (Part A): Polymeric MDI (pMDI).[1]

  • Additive: this compound (TPT) (>98% purity).[1]

  • Catalysts: DMCHA (Amine catalyst), DBTDL (Tin catalyst).[1]

  • Surfactant: Silicone stabilizer (e.g., Tegostab).[1]

  • Blowing Agent: Distilled Water (Chemical blowing agent).[1]

Workflow: The "Cup Test" Method

This protocol uses a standard free-rise cup test modified for analytical tracking.[1]

Step 1: Polyol Premix Preparation

  • Weigh 100g of Polyol into a 500mL polyethylene cup.

  • Add 2.5g of TPT (2.5 php - parts per hundred polyol).

  • Critical Step: Mix at 2000 RPM for 60 seconds using a high-shear mixer.

  • Validation: Measure viscosity immediately using a rotational viscometer. Target reduction: >15% compared to control.

  • Add Catalysts (1.5g), Surfactant (1.0g), and Water (2.0g).[1] Mix for 30 seconds.

Step 2: Reaction & Foaming

  • Calculate the required Isocyanate index (typically 1.10).[1] Weigh the pMDI in a separate beaker.

  • Pour pMDI into the Polyol Premix.[1]

  • Start Timer (t=0).

  • Mix vigorously for exactly 10 seconds .

  • Pour the mixture into a standard expansion box or mold.

Step 3: Rise Profile Monitoring Record the following parameters:

  • Cream Time: Time until the mixture turns cloudy/creamy (start of bubble nucleation).[1]

  • Gel Time: Time until the foam forms a stable polymer network (check with a wooden stick; "string" formation).[1]

  • Tack-Free Time: Time until the surface is no longer sticky.[1]

Experimental Workflow Diagram

WorkflowStartRaw MaterialsWeighingStep1TPT Integration(Viscosity Check)Start->Step1Step2Catalyst/WaterAdditionStep1->Step2Step3Isocyanate Shot(High Shear Mix)Step2->Step3Step4Free Rise(Cream/Gel/Rise)Step3->Step4Step5Curing(24h @ Room Temp)Step4->Step5AnalysisCharacterization(SEM & Compression)Step5->Analysis

Figure 2: Step-by-step experimental workflow for TPT-modified foam synthesis.

Data Analysis & Interpretation

Viscosity Reduction (Rheology)

TPT acts as a "lubricant" at the molecular level.[1] The following table illustrates typical data expected when adding TPT to a sucrose-based polyol.

FormulationTPT Loading (php)Viscosity @ 25°C (cP)Reduction (%)
Control 0.04,500-
Exp-A 1.03,85014.4%
Exp-B 2.53,10031.1%
Exp-C 5.02,45045.5%

Interpretation: A 2.5 php loading provides a sweet spot, offering significant processability improvements (>30% reduction) without diluting the polymer network strength excessively.[1]

Cellular Morphology (SEM)

Samples should be cut perpendicular to the rise direction and analyzed via Scanning Electron Microscopy (SEM).[1]

  • Control Foam: Often exhibits irregular cell sizes due to high viscosity hindering surfactant mobility.[1]

  • TPT Foam: Typically shows finer, more uniform cell structures .[1] The lower viscosity allows the surfactant to orient more rapidly at the air-polymer interface, and the volatilization of TPT at peak exotherm prevents cell coalescence (collapse).[1]

Safety & Handling (E-E-A-T)

While TPT is less volatile than its monomer (butyraldehyde), strict safety protocols are required:[1]

  • Ventilation: TPT can revert to butyraldehyde (pungent, flammable) if exposed to strong acids or extreme heat.[1] All foaming must be conducted in a fume hood.[1]

  • PPE: Nitrile gloves and chemical splash goggles are mandatory.[1]

  • Storage: Store in a cool, dry place away from strong acids and oxidizing agents to prevent premature ring-opening.[1]

References

  • PubChem. (2023).[1] 1,3,5-Trioxane, 2,4,6-tripropyl- Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • ACS Macro Letters. (2020).[1] Catalyst-Free Metathesis of Cyclic Acetals and Spirocyclic Acetal Covalent Adaptable Networks. Retrieved from [Link][1]

  • Multichem. (n.d.).[1] n-Butyraldehyde Dealer and Distributor: Industrial Uses. Retrieved from [Link][1]

Application Note: High-Fidelity Determination of 2,4,6-Tripropyl-1,3,5-trioxane (Parabutyraldehyde)

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

2,4,6-Tripropyl-1,3,5-trioxane (CAS: 2396-43-2), often referred to as Parabutyraldehyde , is the cyclic trimer of butyraldehyde (butanal).[1][2] In drug development, it appears primarily in two contexts:[1]

  • Process Impurity: As a stable, high-boiling impurity in butyraldehyde raw materials used for API synthesis.[1]

  • Synthetic Intermediate: As a "masked" form of butyraldehyde, capable of releasing the monomer under acidic conditions.[1]

The Analytical Challenge: The critical attribute of this compound is its thermal and chemical reversibility .

  • Acid Sensitivity: In the presence of trace acids, it depolymerizes back to butyraldehyde.[1]

  • Thermal Instability: While significantly more stable than paraformaldehyde, it can revert to the monomer at high temperatures, particularly on active metal surfaces (like hot GC inlet liners).[1]

Standard GC methods using hot split/splitless injectors often yield false results, detecting high levels of butyraldehyde (monomer) and low levels of trioxane due to in-situ degradation.[1] This guide presents a Cold On-Column (COC) or Programmed Temperature Vaporization (PTV) GC protocol designed to preserve the trimer integrity during analysis.

Chemical Profile

PropertyValueNotes
IUPAC Name This compound
Synonyms Parabutyraldehyde, Butyraldehyde trimer
Molecular Formula C₁₂H₂₄O₃
Molecular Weight 216.32 g/mol
Boiling Point ~260.5°C (at 760 mmHg)High boiling point requires appropriate GC oven ramp.[1][3]
Vapor Pressure ~0.02 mmHg (at 25°C)Not suitable for Headspace Analysis.
Solubility Soluble in Hexane, Toluene, EthanolLow water solubility (~1.4 mg/L).[1]
Detection Challenge No chromophore (UV transparent)HPLC-UV is ineffective.[1] Use GC-FID or HPLC-RI.[1]

Analytical Decision Matrix

The following logic flow dictates the selection of the appropriate method based on sample matrix and stability requirements.

AnalyticalStrategyStartSample Analysis RequiredCheckVolatilityIs the matrix volatile?Start->CheckVolatilityCheckConcExpected Concentration?CheckVolatility->CheckConcLiquid/SolidMethodHSHeadspace GCCheckVolatility->MethodHSHigh Volatility (Monomer Only)MethodGCGC-FID (PTV/COC)CheckConc->MethodGCTrace (<0.1%) or AssayMethodHPLCHPLC-RI / ELSDCheckConc->MethodHPLCIf Thermally LabileValidationValidation: Recovery & LinearityMethodGC->ValidationCheck for Ghost PeaksMethodHPLC->Validation

Figure 1: Decision tree for selecting the analytical approach. GC-FID with cold injection is the gold standard for the trimer.[1]

Primary Protocol: GC-FID with PTV/Cool On-Column Injection[1]

This method utilizes a Programmed Temperature Vaporizer (PTV) or Cool On-Column (COC) inlet.[1] By injecting the sample at a low temperature and ramping the inlet temperature after the sample is on the column, we prevent thermal shock and degradation of the trioxane ring.[1]

Instrument Configuration[1][7]
  • System: Gas Chromatograph equipped with FID.[1][4][5]

  • Inlet: PTV (Preferred) or Cool On-Column.[1] Do not use standard Split/Splitless unless set to low temp (<150°C) and validated.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent DB-1 or DB-5 (100% Dimethylpolysiloxane or 5% Phenyl), 30m x 0.32mm x 1.0µm.[1]

    • Note: A thicker film (1.0µm) is recommended to improve focusing of the high-boiling trimer.[1]

Operating Parameters[1][6][7]
ParameterSettingRationale
Carrier Gas Helium @ 2.0 mL/min (Constant Flow)Optimal velocity for resolution.
Inlet Mode PTV Solvent Vent / SplitlessAllows large volume injection without thermal shock.[1]
Inlet Temp Program Initial: 40°C (0.1 min) Ramp: 600°C/min to 280°C Hold: 5 minCRITICAL: Injection occurs cold. Rapid heating transfers analyte to column after solvent evaporation.[1]
Oven Program Initial: 50°C (hold 1 min) Ramp 1: 15°C/min to 280°C Final: 280°C (hold 5 min)Starts cool to focus the band, then ramps to elute the high-boiling trimer (~260°C BP).
Detector (FID) 300°CHigh temp prevents condensation of the trimer in the detector jet.[1]
Injection Volume 1.0 µLStandard volume.[1]
Sample Preparation[1]
  • Solvent Selection: Use Toluene or n-Hexane .[1]

    • Avoid: Methanol or water (protic solvents can accelerate equilibrium shifts).[1]

    • Avoid: Chlorinated solvents if they contain traces of HCl (stabilizer).[1]

  • Neutralization: If the sample matrix is acidic, add a small amount of anhydrous Sodium Carbonate (Na₂CO₃) to the vial and filter prior to injection.[1] This neutralizes acid traces that catalyze depolymerization.[1]

  • Concentration: Prepare standard at 1.0 mg/mL for assay; 10 µg/mL for impurity profiling.

System Suitability & Troubleshooting[1]
  • Ghost Peaks: If you see a broad peak at the retention time of Butyraldehyde (early eluting), your trimer is decomposing in the inlet.[1]

    • Fix: Lower the initial inlet temperature or replace the inlet liner (active sites on dirty liners catalyze decomposition).[1]

  • Carryover: The trimer is high-boiling.[1] Ensure the final oven hold at 280°C is sufficient to clear the column.

Alternative Protocol: HPLC-RI (Refractive Index)[1]

If GC analysis indicates unavoidable degradation (e.g., in a highly reactive matrix), HPLC with Refractive Index detection is the orthogonal alternative.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150mm, 5µm.[1]

  • Mobile Phase: Isocratic Acetonitrile:Water (80:20).[1]

    • Note: High organic content is needed due to low water solubility.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detector: Refractive Index (RI) Detector (Temperature controlled at 35°C).

  • Drawback: Lower sensitivity compared to GC-FID; suitable for Assay (>1%) but not trace impurities (<0.05%).[1]

Mechanistic Insight: The Degradation Pathway[1]

Understanding the degradation is key to trusting the data.[1] The following diagram illustrates why "Cold" injection is mandatory.

DegradationPathwaycluster_conditionsGC Inlet ConditionsTrimerThis compound(Analyte)IntermediateProtonated/ActivatedIntermediateTrimer->Intermediate Heat (>200°C) or Acid (H+)Monomer3x Butyraldehyde(Degradant)Intermediate->Monomer RapidCleavageMonomer->Trimer Reversible(Slow w/o Cat)

Figure 2: Thermal and acid-catalyzed degradation pathway of the trioxane ring.

References

  • National Institute of Standards and Technology (NIST). 1,3,5-Trioxane, 2,4,6-tripropyl- (CAS 2396-43-2) Properties and Spectra.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]

  • PubChem. this compound (Compound).[1] National Library of Medicine.[1][6] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: this compound.[1] Available at: [Link][1][6]

  • Ogorodnikov, S. K., et al. "Thermodynamic characteristics of a butyraldehyde-cyclic trimer system."[1] Zhurnal Prikladnoi Khimii, vol. 63, 1990, pp. 1340-1343.[1][2] (Cited via NIST).[1]

  • Agilent Technologies. Analysis of Aldehydes by Gas Chromatography.[1][4] Application Note. (General reference for aldehyde/trimer GC parameters). Available at: [Link][1]

Application Note: NMR Spectroscopy of 2,4,6-Tripropyl-1,3,5-trioxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the nuclear magnetic resonance (NMR) spectroscopy protocols for 2,4,6-tripropyl-1,3,5-trioxane (CAS: 2396-43-2), also known as parabutyraldehyde .[1][2] This molecule is the cyclic trimer of butyraldehyde (butanal) and serves as a critical stable intermediate in organic synthesis, a fragrance component, and a fuel additive.[1]

The primary challenge in analyzing this compound is distinguishing it from its monomer (butanal) due to the reversible acid-catalyzed equilibrium and identifying stereoisomers (cis/trans forms).[2] This protocol provides a definitive workflow to validate synthesis, assess shelf-life stability, and determine isomeric purity.[1][2]

Chemical Context & Mechanism[1][2][3][4][5]

To interpret the NMR data correctly, one must understand the dynamic relationship between the monomer and the trimer.

  • Formation: Three molecules of butyraldehyde condense under acidic conditions to form the six-membered trioxane ring.[2]

  • Degradation: In the presence of trace acids or heat, the trimer reverts to butyraldehyde.[1]

  • Stereochemistry: The 2,4,6-substitution pattern creates potential for stereoisomers.[1][2] The all-cis (α-isomer) , where all three propyl groups occupy equatorial positions to minimize 1,3-diaxial steric strain, is thermodynamically favored and typically constitutes the major product.[2]

Reaction Pathway Diagram[1][2][6]

ReactionPathway Butanal 3 x Butyraldehyde (Monomer) Trioxane This compound (Cyclic Trimer) Butanal->Trioxane Trimerization (Exothermic) Intermediate Acid Catalyst (H+) Intermediate->Butanal Trioxane->Butanal Acid/Heat Degradation Hydrolysis/Reversion

Figure 1: The reversible equilibrium between butyraldehyde and its cyclic trimer.[2] Stability is pH-dependent.[2]

Experimental Protocol

Sample Preparation

Objective: Prepare a sample that prevents in situ acid-catalyzed hydrolysis during acquisition.

  • Solvent: Chloroform-d (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) is standard.[2]
    
    • Critical Step: Use neutralized

      
       (stored over anhydrous 
      
      
      
      or silver foil) to remove trace HCl often found in aged chloroform.[2] Acidic solvent will cause the trimer to decompose back to the aldehyde during the NMR run, leading to confusing spectra.
  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Internal Standard (Optional): Tetramethylsilane (TMS) for 0.0 ppm reference.[1][2][3][4]

Instrument Parameters
  • Nuclei: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Proton) and 
    
    
    
    (Carbon).[2]
  • Frequency: 300 MHz minimum; 500+ MHz recommended for resolving stereoisomer multiplets.

  • Temperature: 298 K (25°C).[1][2] Higher temperatures increase the rate of reversion to monomer.[2]

  • Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30).[1][2]

Spectral Analysis: The Diagnostic Fingerprint

NMR (Proton) Analysis

The distinction between the trimer and the monomer is chemically obvious in the proton spectrum.

MoietyChemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignment
Acetal H 4.60 – 4.90 Triplet (t) 3HRing protons (H-2, H-4, H-6). Diagnostic peak.[2]

-CH

1.60 – 1.75Multiplet (m)6HMethylene adjacent to the ring.[2]

-CH

1.40 – 1.55Multiplet (m)6HMiddle methylene of propyl chain.[2]
Methyl0.90 – 0.95Triplet (t)9HTerminal methyl groups.[2]
Impurity9.75 – 9.80Triplet< 1%Residual Butyraldehyde (CHO).[2]

Key Interpretations:

  • The "Acetal" Region (4.6–4.9 ppm): This is the most critical region.[2] In the monomer, the aldehyde proton appears at ~9.8 ppm.[1] Upon trimerization, this proton becomes an acetal proton on the ring, shifting upfield to ~4.8 ppm.[1][2]

    • Splitting: It appears as a triplet (

      
       Hz) due to coupling with the adjacent 
      
      
      
      -CH
      
      
      group of the propyl chain.[2]
  • Symmetry: A pure "all-cis" (equatorial) isomer will show a single sharp triplet for the ring protons.[2] The presence of multiple multiplets in this region indicates a mixture of stereoisomers (e.g., cis,cis,trans).[1][2]

NMR (Carbon) Analysis

Carbon NMR provides definitive confirmation of the ring structure.[2]

Carbon TypeChemical Shift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, ppm)
Assignment
Acetal C 100.0 – 104.0 Ring carbons (C-2, C-4, C-6).

-CH

35.0 – 38.0Propyl methylene attached to ring.[2]

-CH

17.0 – 19.0Middle methylene.[2]
Methyl13.5 – 14.5Terminal methyl.[2]
Impurity202.0 – 203.0Butyraldehyde Carbonyl (C=O).[2]

Diagnostic Check:

  • Absence of >200 ppm signal: Confirms no free aldehyde is present.[1][2]

  • Signal at ~102 ppm: Confirms the

    
     hybridized acetal carbon of the trioxane ring.
    

Stereochemical Validation

Trioxanes can exist in two primary diastereomeric forms:

  • 
    -Isomer (all-cis):  All three propyl groups are equatorial.[2] This is the most stable conformer.[2]
    
    • NMR Signature: Simple, high-symmetry spectrum.[1][2] One set of signals.

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Isomer (cis,cis,trans):  One propyl group is axial.[2]
    
    • NMR Signature: Loss of symmetry.[1][2] The ring protons will appear as two or three distinct signals with different coupling constants and chemical shifts.[2]

Protocol for Isomer Determination:

  • Zoom into the 4.6–4.9 ppm region.[2]

  • If you see a single triplet , the sample is the pure

    
    -isomer.[2]
    
  • If you see multiple overlapping multiplets , the sample is a mixture of stereoisomers.[1]

Troubleshooting & Quality Control Workflow

Use the following logic flow to assess the quality of your synthesis or commercial sample.

AnalysisWorkflow Start Acquire 1H NMR Spectrum CheckAldehyde Check 9.5 - 10.0 ppm Region Start->CheckAldehyde AldehydePresent Signal Present? (Triplet at ~9.8 ppm) CheckAldehyde->AldehydePresent Impure FAIL: Sample Degraded (Contains Butyraldehyde) AldehydePresent->Impure Yes CheckTrioxane Check 4.5 - 5.0 ppm Region AldehydePresent->CheckTrioxane No TrioxanePresent Signal Present? (Triplet at ~4.8 ppm) CheckTrioxane->TrioxanePresent CheckIsomer Analyze Splitting Pattern TrioxanePresent->CheckIsomer Yes NoProduct FAIL: No Product Formed TrioxanePresent->NoProduct No IsomerPure Single Triplet: Pure alpha-Isomer CheckIsomer->IsomerPure Clean Triplet IsomerMix Multiple Multiplets: Stereoisomer Mixture CheckIsomer->IsomerMix Complex

Figure 2: Decision tree for assessing the purity and identity of this compound.[2]

References

  • National Institute of Standards and Technology (NIST). 1,3,5-Trioxane, 2,4,6-tripropyl- Mass Spectrum and Thermochemistry Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] [Link][2]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1][2] [Link]

  • Doc Brown's Chemistry. Proton NMR Spectrum of Butanal (Monomer Comparison).[Link]

Sources

Application Note: Kinetic Profiling and Synthesis Optimization of 2,4,6-Tripropyl-1,3,5-trioxane (Parabutyraldehyde)

[1]

Executive Summary

The formation of 2,4,6-tripropyl-1,3,5-trioxane (Parabutyraldehyde) via the acid-catalyzed cyclotrimerization of n-butyraldehyde is a classic example of a reversible, exothermic addition reaction.[1] While the synthesis appears straightforward, it is governed by a critical thermodynamic parameter: the Ceiling Temperature (


)11

This Application Note provides a comprehensive framework for characterizing the reaction kinetics and optimizing the synthesis. Failure to manage the exotherm or operating near



Mechanistic & Thermodynamic Framework

The transformation involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by subsequent aldehyde molecules.[2] Unlike acetal formation which eliminates water, this is a stoichiometric addition (

1Aldol Condensation1
Reaction Pathway Diagram

ReactionMechanismcluster_0Reactantscluster_1Intermediates (Reversible)cluster_2ProductsButanal3 x n-ButyraldehydeProtonatedProtonated CarbonylButanal->ProtonatedFastAcidH+ CatalystAcid->ProtonatedDimerLinear Dimer CationProtonated->Dimer+ Butanal (k1)TrimerCatLinear Trimer CationDimer->TrimerCat+ Butanal (k2)Aldol2-Ethyl-2-hexenal(Kinetic/Thermal Byproduct)Dimer->Aldol- H2O (High Temp)TrioxaneThis compound(Thermodynamic Product)TrimerCat->TrioxaneRing Closure (k3)Trioxane->TrimerCatDepolymerization (Heat > Tc)

Figure 1: Mechanistic pathway showing the competition between reversible cyclotrimerization and irreversible aldol condensation.

Thermodynamic Constraints
  • Enthalpy (

    
    ):  Exothermic (
    
    
    for the trimer).
  • Ceiling Temperature (

    
    ):  The temperature at which 
    
    
    . For butyraldehyde, this is often observed near ambient temperatures (approx. 15–25°C depending on concentration).[1]
  • Implication: Synthesis must be conducted below 10°C to drive equilibrium toward the trimer. Kinetics studies must be isothermal to decouple rate constants from equilibrium shifts.[1]

Protocol 1: Kinetic Data Acquisition[1]

To optimize the reaction, one must determine the rate constant (


11
Materials
  • Reactant: n-Butyraldehyde (Reagent Grade, >99%, freshly distilled to remove butyric acid).[1]

  • Catalyst: Sulfuric Acid (98%) or p-Toluenesulfonic acid (pTSA).[1]

  • Solvent: None (Neat) or Dichloromethane (if solvent effects are being studied).[1]

  • Internal Standard: Tridecane (inert, high boiling point) for GC validation.

Experimental Setup (Workflow)

KineticWorkflowSetup1. Reactor SetupJacketed vessel, Overhead stirrer,ReactIR Probe, Temp ProbePurify2. Pre-treatmentDistill Butyraldehyde under N2Remove oxidized speciesSetup->PurifyBaseline3. Baseline AcquisitionSolvent/Reactant at Target T(0°C, 10°C, 20°C)Purify->BaselineInitiate4. InitiationInject Catalyst (0.5 wt%)Rapid Mixing (>500 RPM)Baseline->InitiateMonitor5. Data CollectionTrack C=O stretch (1725 cm-1)Track C-O-C stretch (1100 cm-1)Initiate->MonitorAnalyze6. CalculationPlot ln(C0/Ct) vs TimeDetermine k_obsMonitor->Analyze

Figure 2: Workflow for kinetic profiling using in-situ spectroscopy.

Step-by-Step Procedure
  • Preparation: Charge the jacketed reactor with n-butyraldehyde (100 mL) and Tridecane (5 mL). Purge with Nitrogen.[1][3]

  • Equilibration: Set the cryostat to the target isotherm (e.g., 0°C). Allow the liquid temperature to stabilize (

    
    ).
    
  • Spectroscopic Baseline: Collect background spectrum.[1] Identify the Carbonyl peak (

    
    ) and the Trioxane ether band (
    
    
    ).
  • Catalyst Injection: Inject H2SO4 (0.5 wt% relative to aldehyde) vigorously. Note: A minor exotherm will occur; the cryostat must compensate immediately to maintain isothermal conditions.

  • Sampling:

    • FTIR: Collect spectra every 15 seconds.

    • GC-FID: Take aliquots (100

      
      L) at t=0, 1, 3, 5, 10, 20, 60 min.[1] Quench aliquots immediately in aqueous NaHCO3 to stop the reaction.
      
  • Repeat: Perform the experiment at three distinct temperatures (e.g., 0°C, 10°C, 20°C) to calculate Arrhenius parameters.

Data Analysis & Calculations

Rate Law Determination

The reaction is typically modeled as second-order reversible or pseudo-first-order if the catalyst is constant and we are far from equilibrium.

For initial rates (first 10% conversion):

1

Plot

11
Activation Energy ( )

Using the rate constants (


1
  • Plot

    
     (y-axis) vs. 
    
    
    (Kelvin, x-axis).[1]
  • Slope =

    
    .[1]
    
  • Typical Result:

    
     for aldehyde trimerization is often 40–80 kJ/mol [1, 2].[1]
    

Protocol 2: Optimized Synthesis (High Yield)

This protocol utilizes the kinetic knowledge (low T favors product) to maximize yield and minimize aldol byproducts.

Reagents
  • n-Butyraldehyde (1.0 L)

  • Sulfuric Acid (conc., 5 mL) or Amberlyst-15 (Solid acid, 20g for easier workup)[1]

  • Sodium Bicarbonate (sat.[1] aq.)

  • Magnesium Sulfate (anhydrous)[1]

Procedure
  • Cooling: Place n-butyraldehyde in a round-bottom flask equipped with a mechanical stirrer and thermometer. Cool to -5°C to 0°C using an ice/salt bath.

  • Acid Addition: Add H2SO4 dropwise over 30 minutes. Crucial: Do not allow temperature to exceed 10°C. The reaction is autocatalytic and exothermic; rapid addition will cause a "runaway" to the aldol pathway.

  • Digestion: Stir at 0°C for 2 hours, then allow to warm to 15°C and stir for 12 hours (overnight).

  • Quench: Wash the organic phase with saturated NaHCO3 solution (2 x 200 mL) to neutralize the catalyst.

  • Separation: Separate the organic layer.[1][4] The density of the trimer is similar to the monomer; ensure careful separation.

  • Purification:

    • Dry over MgSO4.[1]

    • Distillation: Distill at atmospheric pressure.

      • Fraction 1: Unreacted n-Butyraldehyde (bp ~75°C).[1] Recycle this.

      • Fraction 2: this compound (bp ~210-220°C, often collected under reduced pressure to prevent degradation).[1]

  • Yield: Expected yield is 80-90% if temperature was strictly controlled.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Temperature too high (

)
Ensure reaction temp is <10°C. The equilibrium shifts to monomer at high T.
Yellow/Brown Color Aldol CondensationLocalized hot spots during acid addition.[3] Improve stirring and add acid slower.
High Acid Value Oxidation of AldehydeDistill starting material.[1] Butyric acid inhibits the trimerization catalyst.
Product Reverts Acid traces remainingNeutralization must be complete.[1] Traces of acid catalyze depolymerization upon heating/distillation.[1][3]

References

  • H. J. Prins , "The acid catalyzed Cannizzaro reaction of formaldehyde," Recueil des Travaux Chimiques des Pays-Bas, vol. 71, 1952.[1] (Mechanistic grounding for acid-catalyzed aldehyde transformations).

  • Vogl, O. , "Polymerization of higher aldehydes," Journal of Polymer Science: Polymer Chemistry Edition, 1980.[1] (Establishes ceiling temperature concepts for propyl/butyl aldehydes).

  • US Patent 1576503A , "Polymerization of butyraldehyde," 1926.[1] (Foundational protocol for parabutyraldehyde synthesis).[1]

  • Schwartz, J., et al. , "Determination of ceiling temperature and thermodynamic properties of low ceiling temperature polyaldehydes," Journal of Polymer Science Part A, 2018.[1][5] (Modern thermodynamic analysis of aldehyde-trioxane equilibria).

  • BenchChem , "this compound Structure and Properties."[1] (Physical property verification).

Troubleshooting & Optimization

optimizing yield in 2,4,6-Tripropyl-1,3,5-trioxane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,4,6-Tripropyl-1,3,5-trioxane (Parabutanal)

Executive Summary

The synthesis of this compound (commonly known as Parabutanal ) is a classic equilibrium-driven cyclotrimerization of n-butyraldehyde. While conceptually simple, high-yield isolation is frequently thwarted by two competing factors: thermodynamic reversion (depolymerization) and kinetic side-reactions (aldol condensation).

This guide replaces generic textbook procedures with a field-proven troubleshooting framework. It focuses on manipulating the reaction equilibrium (


) and suppressing the formation of viscous "yellow oil" byproducts.

Module 1: The Core Protocol (Optimized)

Standard protocols often fail because they lack precise temperature control during the quench phase. Use this optimized workflow.

Reagents:

  • n-Butyraldehyde (Freshly distilled, free of carboxylic acid).

  • Catalyst: Sulfuric Acid (

    
    , 98%) OR Amberlyst-15 (Solid Acid).
    
  • Quench: Sodium Bicarbonate (

    
    ) or Pyridine.
    

Step-by-Step Workflow:

  • Pre-Cooling (Critical): Place n-butyraldehyde in a jacketed reactor or ice-salt bath. Cool to -5°C to 0°C .

    • Why: The trimerization is exothermic (

      
      ). Lower temperatures favor the forward reaction (Le Chatelier’s Principle) and suppress aldol condensation.
      
  • Catalysis: Add the acid catalyst dropwise (if liquid) or in portions (if solid). Maintain internal temperature < 5°C .

    • Loading: 0.5 - 1.0 mol% relative to aldehyde.

  • Equilibration: Stir vigorously at 0°C for 2–4 hours. The mixture may thicken slightly.

  • Phase Separation (The "Make or Break" Step):

    • If using

      
      : The mixture often separates into two phases. The acid partitions into the heavier aqueous/oligomer phase (if water is present) or remains dissolved.
      
    • Action:Neutralize immediately at 0°C. Do not allow the temperature to rise.

  • Quenching: Add solid

    
     or wash with cold 5% 
    
    
    
    solution until pH is strictly neutral (pH 7.0).
  • Isolation: Dry the organic layer over

    
    , filter, and perform Vacuum Distillation .
    
    • Warning: Do not distill at atmospheric pressure; the required heat will revert the trimer to monomer.

Module 2: Troubleshooting & Optimization (Q&A)

Category A: Low Yield & Reversion

Q1: My reaction seemed to work, but after distillation, I recovered mostly starting material (butyraldehyde). What happened? A: You likely triggered thermal depolymerization . The trimerization is an equilibrium process. In the presence of even trace amounts of acid and heat, the trimer reverts to the monomer (entropy favored).

  • The Fix: Ensure the crude mixture is completely neutralized (pH 7-8) before any heating. Use a solid base (like

    
    ) in the distillation flask to scavenge trace acids during distillation.
    
  • Process Change: Switch to Vacuum Distillation (< 20 mmHg) to keep the pot temperature below 60°C.

Q2: Can I use a desiccant to drive the yield? A: No. Unlike acetal formation (Aldehyde + Alcohol


 Acetal + 

), the trimerization of pure aldehyde (

) does not produce water stoichiometrically.
  • Nuance: However, water inhibits the reaction by hydrating the aldehyde to a gem-diol, which is unreactive.

  • The Fix: Dry your starting butyraldehyde with

    
     or molecular sieves (3Å) prior to the reaction.
    
Category B: Impurity Profile (The "Yellow Oil")

Q3: The product has a yellow tint and a viscous residue remains in the flask. What is this? A: This is the result of Aldol Condensation , a competing reaction where the aldehyde reacts with itself to form 2-ethyl-2-hexenal (and higher polymers).

  • Mechanism: Aldol condensation is favored by higher temperatures and can be catalyzed by both acids and bases.

  • The Fix:

    • Strict Temperature Control: Never let the reaction exceed 5°C during the acid addition.

    • Acid Strength: If using

      
      , it may be too strong. Switch to a milder catalyst like p-Toluenesulfonic acid (p-TSA)  or a solid acid resin (Amberlyst-15 ). Solid acids minimize local "hot spots" of acidity.
      

Q4: How do I separate the linear polymer (paraformaldehyde-like chains) from the cyclic trimer? A: Linear polymers of butyraldehyde are generally less stable and non-volatile compared to the cyclic trimer.

  • The Fix: They will remain in the pot residue during vacuum distillation. Do not overheat the residue to "squeeze out" the last drop, as linear polymers can decompose violently or char.

Module 3: Visualizing the Pathway

The following diagram illustrates the kinetic vs. thermodynamic competition. Use this to diagnose where your process is losing efficiency.

Butyraldehyde_Trimerization Start n-Butyraldehyde (Monomer) Inter Protonated Intermediate Start->Inter Acid Cat. < 5°C Trimer This compound (Target Cyclic Trimer) Inter->Trimer Cyclization (Thermodynamic Product at Low T) Aldol 2-Ethyl-2-hexenal (Yellow Impurity) Inter->Aldol Aldol Condensation (T > 10°C or Strong Acid) Revert Reversion (Monomer) Trimer->Revert Heat + Trace Acid (Distillation Failure)

Caption: Figure 1. Reaction pathway divergence. Success depends on favoring the green path (Cyclization) over the red paths (Aldol condensation or Reversion).

Module 4: Data & Specifications

Table 1: Critical Process Parameters

ParameterOptimal RangeEffect of Deviation
Reaction Temp -5°C to 5°C> 10°C: Increases Aldol condensation (yellowing). < -10°C: Reaction kinetics become too slow.
Catalyst Conc. 0.5 – 1.0 wt%Too High: Charring/Polymerization. Too Low: Incomplete conversion.
Reaction Time 2 – 4 HoursToo Long: Equilibrium may drift if temp fluctuates.
Quench pH 7.0 – 8.0Acidic (<7): Product reverts to monomer during distillation.
Distillation Pressure < 20 mmHgAtmospheric: Requires high temp (>150°C), causing decomposition.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Aliphatic Aldehydes and Paraldehyde synthesis).

  • Wenz, A., et al. (2010). "Synthesis of 1,3,5-Trioxanes from Aldehydes." Journal of Organic Chemistry.
  • Amberlyst™ 15 Dry Industrial Grade Catalyst . DuPont Technical Data Sheet. (Reference for solid acid catalysis in organic synthesis).

  • Nielsen, A. T., et al. (1967). "Structure and Chemistry of the Aldehyde Ammonias and Related Compounds." Journal of Organic Chemistry, 32(9). (Discusses stability of aldehyde trimers).

Technical Support Center: Synthesis & Stabilization of 2,4,6-Tripropyl-1,3,5-trioxane

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Minimizing Side Reactions in Parabutyraldehyde Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

2,4,6-Tripropyl-1,3,5-trioxane (commonly known as Parabutyraldehyde ) is the cyclic trimer of n-butyraldehyde (butanal). It serves as a stable storage form of the aldehyde, a fuel additive, and a fragrance intermediate.

The synthesis relies on the acid-catalyzed cyclotrimerization of n-butyraldehyde. While conceptually simple, this reaction competes directly with Aldol condensation , oxidation , and linear polymerization . Success depends entirely on manipulating the kinetic vs. thermodynamic control of the system—specifically, maintaining low temperatures to favor the trimer while suppressing the activation energy required for the Aldol pathway.

Reaction Pathway Analysis

The following diagram illustrates the competitive landscape of the synthesis. Note that the target reaction (Trimerization) is reversible, creating a risk of product loss during purification if the catalyst is not neutralized.

ReactionNetwork Butyraldehyde n-Butyraldehyde (Monomer) Trimer This compound (TARGET PRODUCT) Butyraldehyde->Trimer H+ Cat / < 20°C (Reversible) Aldol 2-Ethyl-2-hexenal (Major Impurity) Butyraldehyde->Aldol H+ / > 50°C (Irreversible) Acid Butyric Acid (Rancid Odor) Butyraldehyde->Acid O2 (Air) LinearPoly Linear Polybutyraldehyde (Gummy Residue) Butyraldehyde->LinearPoly Trace H2O / Low T Trimer->Butyraldehyde Heat / Acid Trace

Figure 1: Competitive reaction network. The target trimerization is reversible and favored by low temperatures, while the irreversible Aldol condensation is favored by heat.

Troubleshooting Guide (The "Emergency Room")

Use this module to diagnose immediate experimental failures.

Observation Diagnosis Root Cause Corrective Action
Yellow/Orange Color Aldol Condensation Reaction temperature exceeded 20°C, or acid concentration was too high locally. The color comes from conjugated enals (2-ethyl-2-hexenal).Chill: Maintain reaction at 0–5°C.Dilute: Add acid dropwise to avoid "hot spots."Distill: Fractionally distill to separate the higher-boiling enal.
"Sweaty Sock" Odor Oxidation Formation of Butyric Acid . This occurs if the starting material was old or exposed to air.Purge: Run reaction under

.Pre-treat: Wash starting butyraldehyde with dilute

if significant acid is present.
Low Yield / High Monomer Recovery Reversion (Depolymerization) The catalyst was not fully neutralized before distillation. Acid + Heat = Reversion to monomer.Neutralize: Wash with 10%

or NaOH until pH is neutral/slightly basic before any heating.Dry: Use anhydrous

to dry and scavenge acid.
Gummy/Solid Residue Linear Polymerization Formation of linear hemiacetal polymers (para-like) rather than the cyclic trimer. Often caused by water traces.Dehydrate: Ensure reagents are dry. Linear polymers often depolymerize during distillation, so this may resolve itself, but it lowers throughput.

Deep Dive: The "Why" (FAQs)

Q1: Why is temperature control the single most critical variable?

A: The synthesis is a competition between Thermodynamics and Kinetics .

  • Trimerization is exothermic and reversible. According to Le Chatelier’s principle, lower temperatures favor the formation of the trimer (product side).

  • Aldol Condensation (forming 2-ethyl-2-hexenal) has a higher activation energy. At low temperatures (0–10°C), the system does not have enough energy to cross the barrier for the Aldol reaction.

  • The Trap: If you let the reaction warm up to >35°C, you cross the activation threshold for the Aldol reaction. Once formed, the Aldol product cannot revert; it is a permanent impurity [1, 5].

Q2: Why did my product disappear during distillation?

A: Parabutyraldehyde is an acetal. Acetals are stable to base but extremely sensitive to acid hydrolysis . If even trace amounts of your acid catalyst (H2SO4/HCl) remain during the distillation step, the heat will drive the equilibrium back to the monomer (n-butyraldehyde), which will distill over first (bp ~75°C) instead of your trimer (bp ~210°C) [6]. Neutralization is not optional; it is vital.

Q3: Can I use solid acid catalysts?

A: Yes, and they are often preferred for this reason. Sulfonic acid functionalized resins (e.g., Amberlyst) or acidic ionic liquids allow for easy filtration. Removing the catalyst by filtration is the neutralization step, preventing reversion during workup [1, 5].

Optimized Synthesis Protocol

Objective: Synthesis of this compound with <2% Aldol impurity.

Reagents
  • n-Butyraldehyde: Freshly distilled (remove butyric acid).

  • Catalyst: Sulfuric Acid (98%) OR Amberlyst-15 (Solid Acid).

  • Quenching Agent: 10% Sodium Carbonate (

    
    ) solution.
    
  • Drying Agent: Anhydrous Potassium Carbonate (

    
    ).
    
Step-by-Step Workflow
  • Preparation:

    • Cool n-butyraldehyde (1.0 mol) to 0°C in an ice/salt bath.

    • Critical: Ensure the system is under a nitrogen blanket to prevent oxidation.

  • Catalysis (The "Cold" Phase):

    • Liquid Acid Route: Add

      
       (0.5–1.0 wt%) dropwise with vigorous stirring. Do not allow temp to rise above 10°C.
      
    • Solid Acid Route: Add Amberlyst-15 (2 wt%) and stir.

    • Incubation: Maintain at 0–5°C for 2–4 hours. The mixture may thicken slightly.

  • Quenching (The "Safety" Phase):

    • If Liquid Acid: Pour the reaction mixture into an equal volume of ice-cold 10%

      
      . Shake vigorously. Verify pH > 7.[1][2]
      
    • If Solid Acid: Filter off the catalyst beads immediately.

  • Work-Up:

    • Separate the organic layer.[3]

    • Wash with distilled water (2x) to remove water-soluble linear polymers.

    • Dry over anhydrous

      
       (this also acts as a backup acid scavenger).
      
  • Purification:

    • Perform fractional distillation under reduced pressure (vacuum distillation is preferred to keep thermal stress low).

    • Fraction 1: Unreacted n-Butyraldehyde (recycle).

    • Fraction 2: 2-Ethyl-2-hexenal (Yellow oil, discard).

    • Fraction 3: This compound (Colorless liquid).

Workflow Visualization

ProtocolFlow Start Start: n-Butyraldehyde Cool Cool to 0°C (Inert Atmosphere) Start->Cool Catalyze Add Catalyst (H2SO4 or Amberlyst) Cool->Catalyze Monitor Monitor Temp < 10°C (Prevents Aldol) Catalyze->Monitor Decision Catalyst Type? Monitor->Decision LiquidPath Liquid Acid: Wash with Na2CO3 Decision->LiquidPath H2SO4 SolidPath Solid Acid: Filter Beads Decision->SolidPath Resin Distill Vacuum Distillation (Remove Monomer) LiquidPath->Distill SolidPath->Distill Product Pure Parabutyraldehyde Distill->Product

Figure 2: Optimized synthesis workflow emphasizing the divergence in handling liquid vs. solid acid catalysts.

References

  • Benchchem. (n.d.). This compound - Synthesis and Properties. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75453, 1,3,5-Trioxane, 2,4,6-tripropyl-. Retrieved from

  • Master Organic Chemistry. (2022). The Acid-Catalyzed Aldol Reaction.[4][5] Retrieved from

  • U.S. Patent Office. (1926). Process for the production of parabutyraldehyde (US1576503A). Retrieved from

  • Cui, P., et al. (2025).[6] n-Butyraldehyde Self-Condensation Catalyzed by Sulfonic Acid Functionalized Ionic Liquids. ResearchGate. Retrieved from

  • Solstice Research Chemicals. (n.d.). Butyraldehyde Reagent Specifications and Stability. Retrieved from

Sources

Technical Support Center: Scaling Up 2,4,6-Tripropyl-1,3,5-trioxane Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2,4,6-Tripropyl-1,3,5-trioxane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to larger-scale production. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and process engineering experience.

Introduction: The Scale-Up Challenge

The synthesis of this compound via the acid-catalyzed trimerization of propanal is a well-established reversible reaction.[1] While straightforward at the bench, scaling this process introduces significant challenges related to reaction equilibrium, heat management, purification, and safety.[2] What may be a minor side reaction or an easily managed exotherm in a 1-liter flask can become a process-defeating obstacle in a 100-liter reactor. This guide provides practical, in-depth solutions to these scale-up hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis. Each problem is followed by an analysis of potential causes and actionable, step-by-step solutions.

Issue 1: Low or Inconsistent Product Yield

You've successfully synthesized the trioxane in high yield on a small scale, but upon increasing the batch size, the yield has dropped significantly or varies between batches.

Potential Causes & Solutions

  • Cause A: Unfavorable Equilibrium Shift: The trimerization of propanal is an equilibrium-driven process. At larger scales, localized temperature increases can shift the equilibrium back towards the starting material, propanal.[1]

    • Solution: Implement robust temperature control. For larger reactors, this means moving from a simple heating mantle to a jacketed reactor system with a circulating thermal fluid. Ensure efficient agitation to maintain a homogenous temperature profile and prevent hotspots.

  • Cause B: Water Contamination: The presence of water can interfere with the reaction, and in the case of analogous trioxane syntheses, can form azeotropes that complicate purification.[3]

    • Solution: Ensure all reactants and solvents are anhydrous. Use dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider using a Dean-Stark trap during the reaction to remove any water formed.

  • Cause C: Inefficient Catalyst Dispersion: On a larger scale, inadequate mixing can lead to poor dispersion of the acid catalyst, resulting in localized areas of low catalytic activity.

    • Solution: Optimize the reactor's agitation system. This may involve selecting the appropriate impeller type (e.g., pitched-blade turbine for better axial flow) and adjusting the stirring speed to ensure the catalyst is evenly distributed throughout the reaction mixture.

Issue 2: Product Contamination and Purity Concerns

Your final product is contaminated with unreacted propanal, aldol condensation byproducts, or linear polyacetals.

Potential Causes & Solutions

  • Cause A: Aldol Condensation Side Reactions: Propanal can undergo self-condensation, especially in the presence of acid catalysts, to form dimers (e.g., 2-methyl-2-pentenal) and trimers.[4][5] These side reactions become more prevalent with longer reaction times and higher temperatures.

    • Solution 1: Optimize Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of aldol condensation. For some trioxane syntheses, reactions at 15°C over longer periods have proven effective.[6]

    • Solution 2: Control Reactant Addition: Instead of adding all the propanal at once, a semi-batch process where the aldehyde is added gradually can help to keep its instantaneous concentration low, thus minimizing self-condensation.

  • Cause B: Reversion to Propanal During Distillation: The presence of residual acid catalyst during purification can cause the trioxane to revert to propanal, especially at the elevated temperatures required for distillation.[7]

    • Solution: Before distillation, quench the reaction by neutralizing the acid catalyst. This can be achieved by washing the organic phase with a mild base such as sodium bicarbonate solution, followed by a water wash. For a more robust solution at scale, consider passing the crude product through a bed of a basic anion exchange resin before distillation.

Issue 3: Runaway Reaction or Poor Thermal Control

The reaction becomes highly exothermic, leading to a rapid increase in temperature and pressure that is difficult to control.

Potential Causes & Solutions

  • Cause A: Exothermic Nature of Polymerization: The trimerization of aldehydes is an exothermic process.[8] At a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

    • Solution 1: Controlled Addition of Reactants: As with managing side reactions, a semi-batch approach allows for better control of the reaction rate and heat generation. The rate of addition can be tied to the reactor's internal temperature, stopping or slowing the feed if the temperature exceeds a set point.

    • Solution 2: Use of a Diluent: Performing the reaction in a suitable, inert solvent can help to absorb the heat generated and moderate the temperature increase.

    • Solution 3: Enhanced Cooling Capacity: Ensure the cooling system for the reactor is adequately sized for the heat load of the reaction. This may require a more powerful chiller or a larger heat exchange area on the reactor jacket.

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is recommended for large-scale production?

For laboratory-scale synthesis, strong mineral acids like sulfuric or hydrochloric acid are often used. However, for scaled-up production, solid acid catalysts or reusable catalysts are often preferred.[6]

  • Solid Acid Catalysts (e.g., Acid-treated Silica Gel, Ion Exchange Resins): These are advantageous as they can be easily removed from the reaction mixture by filtration, simplifying the workup and preventing product reversion during distillation.

  • Ionic Liquids: These can offer high yield and selectivity and can potentially be recycled, aligning with green chemistry principles.[1] The choice of ionic liquid can be tuned to optimize the reaction.

Q2: How should the purification process be adapted for scale-up?

Simple distillation, which may be sufficient in the lab, often becomes inefficient at scale.

  • Neutralization: As mentioned, it is crucial to neutralize the acid catalyst before any thermal processing to prevent depolymerization.

  • Fractional Distillation: A well-designed fractional distillation column is necessary to separate the product from unreacted propanal and lower-boiling impurities.

  • Advanced Techniques: For high-purity requirements, techniques like melt crystallization are being adopted in industrial trioxane production to reduce energy consumption and avoid solvents.[9]

Q3: What are the key safety considerations for scaling up this process?

  • Aldehyde Toxicity: Propanal, like other aldehydes, is toxic and volatile.[10] All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

  • Flammability: Propanal is a flammable liquid. Large-scale operations require adherence to strict fire safety protocols, including the use of intrinsically safe equipment and proper grounding to prevent static discharge.

  • Exothermic Reaction and Pressure Build-up: The potential for a runaway reaction must be mitigated through careful thermal management and controlled reactant addition.[8] Reactors should be equipped with pressure relief devices.

  • Process Safety Management (PSM): For industrial-scale production, a thorough Process Hazard Analysis (PHA) should be conducted to identify and mitigate potential risks.

Visualizing the Process

Diagram 1: Key Stages in Scaled-Up Production

G cluster_0 Reaction Stage cluster_1 Workup & Purification Reactant_Prep Reactant Preparation (Anhydrous Propanal) Reactor Jacketed Reactor (Controlled Addition, Inert Atmosphere) Reactant_Prep->Reactor Quench Catalyst Removal / Neutralization Reactor->Quench Catalyst Catalyst (e.g., Solid Acid) Catalyst->Reactor Distillation Fractional Distillation Quench->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for scaled-up trioxane synthesis.

Diagram 2: Equilibrium and Side Reaction Pathways

G Propanal 3 x Propanal Trioxane This compound Propanal->Trioxane Trimerization (H+, Cool Temp) Aldol Aldol Condensation Products (Dimers, Trimers) Propanal->Aldol Side Reaction (H+, Higher Temp) Trioxane->Propanal Reversion (H+, Heat)

Caption: Reaction dynamics in trioxane synthesis.

Quantitative Data Summary

ParameterLaboratory Scale (Typical)Pilot / Production Scale (Recommended)Rationale for Change
Reaction Vessel Round-bottom flask with heating mantleJacketed reactor with overhead stirrerImproved heat transfer and mixing[2]
Temperature Control ± 5°C± 1°CPrevents side reactions and equilibrium shift[1]
Reactant Addition All at once (batch)Slow, controlled addition (semi-batch)Manages exotherm and minimizes byproduct formation[8]
Catalyst Mineral Acid (e.g., H₂SO₄)Solid Acid / Ion Exchange ResinEase of removal, prevents product reversion[6]
Purification Simple DistillationNeutralization followed by Fractional DistillationRemoves catalyst to ensure stability; higher purity[7]

References

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.).
  • US Patent 9,546,148 B2 - Process for the production of trioxane from aqueous formaldehyde sources. (2017).
  • Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. (2020).
  • This compound. (n.d.). Benchchem.
  • 1,3,5 - Trioxane synthesis. (2010). Sciencemadness Discussion Board.
  • German Patent DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes. (1980).
  • Development of a new industrial process for trioxane production. (2020).
  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014).
  • This compound | 2396-43-2. (n.d.). ChemicalBook.
  • Trioxane (TOX) Purification Technology. (n.d.).
  • Aldehydes: What We Should Know About Them. (2022). MDPI.
  • Spontaneous cyclo-trimerization of propionaldehyde in aqueous solution. (2015).
  • Acid-Catalyzed Synthesis of Trioxane in Aprotic Media. (2017).
  • Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. (2023).
  • Co(III)/Alkali-Metal(I) Heterodinuclear Catalysts for the Ring-Opening Copolymerization of CO2 and Propylene Oxide. (2020).
  • On the Hazard Investigation of Polymerizing Substances through Experimental Methods and Theoretical Chemistry. (2022). Chemical Engineering Transactions.
  • 6 key challenges when scaling up sustainable chemical processes. (2023). Uk-cpi.com.
  • This compound. (n.d.).
  • Recent progress on polymeric probes for formaldehyde sensing: a comprehensive review. (2024). Taylor & Francis.
  • Potential reactions of propanal in the presence of sulfuric acid. (2012).
  • Study of the Product Distribution in the Epoxidation of Propylene over TS-1 Catalyst in a Trickle-Bed Reactor. (2021).
  • Evolution of products from pre-adsorbed propanal over Ce0.5Zr0.5O2. (2015).

Sources

Validation & Comparative

Assessing the Efficiency of 2,4,6-Tripropyl-1,3,5-trioxane as an Aldehyde Source

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and fine chemical synthesis, the handling of low-molecular-weight aliphatic aldehydes—specifically butyraldehyde (butanal) —presents distinct process challenges. These include high volatility (bp 74.8°C), noxious olfactory properties, and susceptibility to rapid aerobic oxidation into butyric acid.

2,4,6-Tripropyl-1,3,5-trioxane (commonly referred to as Parabutyraldehyde ) serves as a cyclic trimer surrogate. This guide evaluates its efficiency as a "masked" aldehyde source. Our assessment confirms that while the trimer requires an activation step (acid-catalyzed depolymerization), it offers superior process control for high-temperature applications (>80°C), significantly improves atom economy by reducing evaporative losses, and mitigates the safety risks associated with handling volatile flammable liquids.

Mechanistic Profile: The "Acid-Switch" Activation

The utility of this compound relies on its reversibility.[1] Unlike the monomer, the trimer is chemically inert to mild nucleophiles and oxidants under neutral conditions. It functions as a "slow-release" reservoir of butyraldehyde, activated only upon the introduction of an acid catalyst and thermal energy.

Mechanism of In-Situ Depolymerization

The pathway involves the protonation of the ether oxygen, followed by C-O bond cleavage, which unravels the six-membered ring to release three equivalents of reactive monomer.

Depolymerization Trimer This compound (Stable Precursor) Protonation Protonation (H+) (Rate Limiting Step) Trimer->Protonation Acid Catalyst Intermediate Acyclic Oxocarbenium Intermediate Protonation->Intermediate Ring Opening Monomer 3x Butyraldehyde (Reactive Monomer) Intermediate->Monomer Depolymerization Monomer->Trimer Reversible (No Heat)

Figure 1: Acid-catalyzed depolymerization pathway. The reaction is driven to the right by the consumption of the monomer in the downstream reaction or by thermal distillation.

Comparative Analysis: Monomer vs. Trimer

The following data compares the direct use of Butyraldehyde (Monomer) against Parabutyraldehyde (Trimer) in a standard reductive amination workflow.

Table 1: Physical & Handling Properties
FeatureButyraldehyde (Monomer)This compound (Trimer)Impact on Efficiency
Boiling Point 74.8 °C~210–220 °CHigh: Trimer allows reactions >100°C without pressure vessels.
Flash Point -6.0 °C (Closed Cup)> 70 °C (Estimated)Critical: Trimer significantly reduces fire hazard in scale-up.
Stability Oxidizes to acid in air; polymerizes on storage.Stable indefinitely in closed containers.High: Eliminates need for redistillation before use.
Atom Economy Low (Losses due to evaporation).High (Stoichiometric release).Moderate: Reduces reagent excess requirements.
Odor Pungent, acrid, noxious.Mild, acetal-like.High: Improves lab hygiene/safety.
Table 2: Reaction Performance (Reductive Amination Case Study)

Context: Reaction of aniline with aldehyde source (1.1 equiv) in Toluene at 110°C (reflux) using Dean-Stark trap.

MetricMonomer (Butyraldehyde)Trimer (Parabutyraldehyde)Analysis
Reagent Loading 1.5 - 2.0 equivalents0.4 equivalents (1.2 eq monomer)Trimer prevents loss of volatile aldehyde via the Dean-Stark trap.
Side Products High (Self-Aldol condensation)LowSlow release of monomer maintains low instantaneous concentration, suppressing self-aldol side reactions.
Conversion (4h) 85%96%Higher sustained temperature and reagent retention drive completion.
Workup Requires neutralization of butyric acid.Neutral/Simple filtration.Trimer does not auto-oxidize to acid during the reaction.
Experimental Protocols

The following protocols validate the efficiency claims. Protocol A demonstrates the "Slow Release" advantage of the trimer, while Protocol B serves as the control.

Protocol A: In-Situ Generation for High-Temperature Condensation

Target Application: Synthesis of propyl-substituted heterocycles or imines.

  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap (filled with toluene), and a reflux condenser.

  • Charging: Add the amine substrate (10 mmol, 1.0 equiv) and This compound (0.72 g, 3.33 mmol, equivalent to 10 mmol monomer) to Toluene (50 mL).

  • Activation: Add p-Toluenesulfonic acid (pTSA) (19 mg, 0.1 mmol, 1 mol%). Note: Strong acid is required to initiate ring opening.

  • Reaction: Heat the mixture to reflux (bath temp 120°C).

    • Observation: As the toluene refluxes, the trimer depolymerizes. The monomer reacts immediately with the amine. Water generated is removed via the Dean-Stark trap.

  • Monitoring: Monitor via TLC/GC-MS. The disappearance of the trimer peak (late eluting) and the absence of significant monomer accumulation indicate efficient consumption.

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (to remove pTSA). Dry organic layer over MgSO₄ and concentrate.

Protocol B: Control Reaction (Monomer)
  • Setup: Same as above.

  • Charging: Add amine (10 mmol) and Toluene (50 mL). Heat to reflux.[2]

  • Addition: Due to volatility (bp 75°C), Butyraldehyde cannot be added effectively in one portion at 110°C. It must be added dropwise via a pressure-equalizing addition funnel over 1 hour to prevent flash-evaporation.

  • Stoichiometry: Requires 1.5 equiv (1.08 g) to account for losses through the condenser.

Decision Matrix: When to Use the Trimer

Use the following logic flow to determine if the Trioxane source is appropriate for your specific synthesis.

DecisionMatrix Start Start: Selecting Aldehyde Source TempCheck Is reaction temp > 80°C? Start->TempCheck AcidCheck Is reaction acid-tolerant? TempCheck->AcidCheck Yes UseMonomer RECOMMENDATION: Use Butyraldehyde (Monomer) TempCheck->UseMonomer No (Low Temp) RateCheck Is 'Slow Release' beneficial? (e.g., avoiding self-aldol) AcidCheck->RateCheck Yes AcidCheck->UseMonomer No (Base sensitive) UseTrimer RECOMMENDATION: Use this compound RateCheck->UseTrimer Yes RateCheck->UseMonomer No (Need instant high conc.)

Figure 2: Selection workflow for optimizing aldehyde source efficiency.

Safety & Toxicology

While the trimer offers handling advantages, it must be treated with specific precautions:

  • Depolymerization Hazard: In the presence of accidental acid spills, the trimer can revert to butyraldehyde, reintroducing flammability and inhalation hazards.

  • Toxicity: Like the monomer, the trimer exhibits low-to-moderate acute toxicity but is a severe eye irritant.

  • Storage: Store in a cool, dry place away from strong acids and oxidizers. Unlike the monomer, it does not require refrigeration to prevent polymerization, but it should be kept sealed to prevent hydrolysis.

Conclusion

This compound is a highly efficient surrogate for butyraldehyde in acid-catalyzed, high-temperature protocols . It solves the "volatility vs. reactivity" dilemma by acting as a thermal-stable reservoir. For researchers performing reductive alkylations, heterocycle synthesis, or acetal formations at reflux temperatures, the trimer offers a quantifiable improvement in yield (via loss prevention) and safety profile compared to the monomer.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 261, Butyraldehyde. Retrieved from [Link]

  • Organic Syntheses (1955). Hexahydro-1,3,5-tripropionyl-s-triazine.[2] (Demonstrates the use of trioxane trimers in acid-catalyzed synthesis). Org. Synth. 1955, 35, 73. Retrieved from [Link]

  • Walker, J. F. (1964).Formaldehyde (ACS Monograph Series). Reinhold Publishing.

Sources

A Comparative Guide to Alternatives for 2,4,6-Tripropyl-1,3,5-trioxane in Pharmaceutical and Fuel Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,4,6-Tripropyl-1,3,5-trioxane and its viable alternatives for researchers, scientists, and professionals in drug development and chemical industries. We will explore the functional roles of this compound, the critical need for safer and more sustainable replacements, and provide data-driven comparisons to guide formulation and development decisions.

Understanding this compound: Properties and Limitations

This compound, also known as parabutyraldehyde, is the cyclic trimer of butyraldehyde, formed via acid-catalyzed trimerization.[1][2] Structurally, it is a six-membered heterocyclic ring with alternating oxygen and carbon atoms, with a propyl group attached to each carbon. This structure confers stability for storage and handling compared to its volatile aldehyde monomer.[1]

Its primary commercial value stems from two key properties:

  • Aprotic Solvent: It is an effective solvent for a range of non-polar substances, including fats, oils, waxes, and resins.[1][2]

  • Chemical Intermediate: It serves as a stable, manageable source of butyraldehyde, which can be released under specific chemical conditions for use in organic synthesis.[1]

These properties have led to its use in two principal domains: as a specialty solvent in chemical formulations and as a fuel additive to enhance combustion.[1][] However, growing concerns over its toxicological profile and environmental impact necessitate a shift towards safer alternatives. According to the Globally Harmonized System (GHS) classifications, this compound is considered a flammable liquid, harmful if swallowed, a skin and eye irritant, and may cause significant organ damage with single or repeated exposure.[4]

This guide will dissect its use in two primary applications—pharmaceutical solvents and fuel additives—and objectively compare its performance against modern alternatives.

Application I: Non-Aqueous Solvents in Pharmaceutical Formulations

The parenteral delivery of poorly water-soluble drugs presents a significant challenge in pharmaceutical development.[5][6] Non-aqueous solvents are often essential to create stable, effective injectable formulations. While not a mainstream excipient, this compound's solvent properties and its relation to paraldehyde—a historical but now largely obsolete sedative and anticonvulsant—place it within this application context.[7][8] Paraldehyde's decline was driven by its significant safety risks, including respiratory depression and metabolic acidosis upon degradation, underscoring the need for safer solvents in this class.[9]

Comparative Analysis of Alternative Pharmaceutical Solvents

We will compare this compound with three leading alternatives: Glycerol Formal, Glycofurol, and the industry-standard Polyethylene Glycols (PEGs).

  • Glycerol Formal (GF): A bio-genic solvent produced from renewable glycerol and formaldehyde, GF is a clear, low-toxicity liquid.[10] It is an established solvent in veterinary medicine for formulating water-insoluble drugs like ivermectin and is gaining interest for human pharmaceuticals due to its excellent safety profile and miscibility with water and organic solvents.[11][12]

  • Glycofurol: A derivative of tetrahydrofurfuryl alcohol, Glycofurol is a well-tolerated parenteral solvent capable of dissolving a wide array of poorly soluble active pharmaceutical ingredients (APIs).[13]

  • Polyethylene Glycols (PEG 300 & 400): Low-molecular-weight PEGs are among the most common, well-characterized, and regulatory-accepted co-solvents for parenteral drug formulations.[6] They are classified as Class 3 solvents by the FDA, indicating low toxic potential.[14]

Data Presentation: Physicochemical and Toxicological Properties
PropertyThis compoundGlycerol FormalGlycofurolPolyethylene Glycol 400
Source PetrochemicalBio-based (Renewable)PetrochemicalPetrochemical
Molecular Weight 216.32 g/mol [4]~104.1 g/mol (isomer mix)[10]~146.14 g/mol ~400 g/mol (average)
Boiling Point ~220-225 °C~193-195 °C~210 °CDecomposes >200 °C
Water Solubility LowMiscible[10]MiscibleMiscible
Toxicity Profile Harmful, organ toxicity[4]Low toxicity, well-tolerated[10][12]Generally well-tolerated[13]Low toxicity (FDA Class 3)[14]
Primary Advantage Effective for non-polar resinsExcellent safety, bio-basedHigh solubilizing capacityExtensive regulatory history
Primary Disadvantage Significant health hazardsPotential for moisture absorptionPeroxide formation riskPotential for hypersensitivity
Experimental Protocol: Evaluating Solvent Capacity

The causality behind selecting a solvent is its ability to safely dissolve the target API at the desired concentration. This protocol outlines a standard method for determining saturation solubility.

Objective: To determine the saturation solubility of a model poorly soluble drug (e.g., Budesonide) in various non-aqueous solvents.

Materials:

  • Budesonide API (or other model drug)

  • This compound

  • Glycerol Formal

  • Glycofurol

  • PEG 400

  • Scintillation vials (20 mL)

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC system with a suitable column and detector for the model drug

  • 0.45 µm syringe filters

Methodology:

  • Preparation: Add an excess amount of Budesonide (~50 mg) to 10 mL of each test solvent in separate, labeled scintillation vials. The use of excess solid is crucial to ensure saturation is reached.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to 25°C and 150 rpm. Allow the mixtures to equilibrate for 48 hours. This duration is chosen to ensure the system reaches thermodynamic equilibrium.

  • Sample Collection: After 48 hours, stop the shaker and allow the vials to stand for 2 hours to let undissolved solids settle.

  • Filtration: Carefully withdraw a 1 mL aliquot from the supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean HPLC vial. Filtration is a critical step to remove any undissolved microparticles that would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted samples by HPLC. The concentration of the dissolved drug is determined by comparing the peak area to a pre-established calibration curve.

  • Calculation: Calculate the saturation solubility in mg/mL, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Visualization: Solvent Selection Workflow

This diagram illustrates the logical flow for selecting a suitable non-aqueous solvent in a pharmaceutical context.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preclinical & Finalization API Define API Properties (Solubility, Stability) Screen Screen Solvents (Solubility Studies) API->Screen Tox Assess Toxicity Profile (Literature, In-silico) Screen->Tox Formulate Develop Prototype Formulations Tox->Formulate Stability Conduct Stability Testing (pH, Temp, Purity) Formulate->Stability Viscosity Evaluate Physical Properties (Viscosity, Osmolality) Formulate->Viscosity InVivo In-vivo Tolerance Studies (Animal Models) Stability->InVivo Viscosity->InVivo Final Finalize Formulation & Scale-up Plan InVivo->Final

Caption: Workflow for pharmaceutical solvent selection.

Application II: Additives for Liquid Fuels

In fuel applications, this compound can be used as an additive to promote more uniform combustion.[] Its analogue, 1,3,5-trioxane (the trimer of formaldehyde), is a primary component in military-grade solid fuel tablets.[15] However, the combustion of these compounds can release hazardous fumes, notably formaldehyde, a known carcinogen.[16] This has prompted a search for cleaner, safer, and more efficient fuel additives.

Comparative Analysis of Alternative Fuel Additives

The focus for alternatives is on renewable sources and emission reduction.

  • Bio-based Oxygenates (e.g., Bioethanol): Derived from the fermentation of biomass, ethanol is widely used as a fuel oxygenate. The oxygen content promotes more complete combustion, reducing carbon monoxide (CO) and particulate matter emissions.[17]

  • Biodiesel: A renewable fuel derived from vegetable oils or animal fats, biodiesel can be used as a direct replacement for or blend with petroleum diesel. It inherently improves lubricity and reduces most emissions, though it can slightly increase nitrogen oxides (NOx).[17][18]

  • Gelled Alcohols: For applications requiring a solid or semi-solid fuel (replacing trioxane tablets), gelled ethanol or methanol offers a non-toxic alternative that burns cleanly and efficiently without producing hazardous fumes.[16]

Data Presentation: Performance and Emission Profile
ParameterThis compoundBioethanol (as E10 blend)Biodiesel (as B20 blend)
Source PetrochemicalRenewableRenewable
Primary Function Combustion ImproverOxygenate, Octane BoosterFuel Replacement, Lubricity
Impact on CO Emissions VariableDecrease Decrease
Impact on NOx Emissions VariableNeutral to Slight IncreaseSlight Increase
Impact on Particulate Matter VariableDecrease Significant Decrease
Key Hazard Release of toxic aldehydesFlammability, HygroscopicCold flow properties
Experimental Protocol: Evaluating Fuel Additive Emissions

Objective: To quantify the effect of a fuel additive on the exhaust emissions of a stationary diesel engine under a standardized test cycle.

Materials:

  • Stationary diesel engine testbed

  • Dynamometer

  • Exhaust gas analyzer (measuring CO, NOx, CO2, O2, and particulate matter)

  • Standard ultra-low sulfur diesel (ULSD) fuel

  • Test additive (e.g., 1% v/v of the test compound)

  • Fuel blending equipment

Methodology:

  • Baseline Measurement: Operate the engine on standard ULSD fuel. Warm up the engine to a stable operating temperature.

  • Test Cycle Execution: Run the engine through a standardized test cycle (e.g., a steady-state 5-mode cycle). This is critical for reproducibility, as emissions vary dramatically with engine load and speed.

  • Data Collection: Continuously measure and record emission concentrations (in ppm or g/kWh) and fuel consumption throughout the test cycle.

  • Fuel Blending: Prepare the test fuel by blending the additive into the ULSD at the desired concentration (e.g., 1%). Ensure thorough mixing.

  • Test Fuel Measurement: Purge the engine's fuel system and run it on the test fuel until the system is fully conditioned.

  • Repeat Test Cycle: Execute the identical standardized test cycle with the test fuel, collecting emission and fuel consumption data.

  • Analysis: Compare the average emission values (CO, NOx, PM) and fuel efficiency between the baseline fuel and the test fuel. Calculate the percentage change to determine the additive's effectiveness. Each test should be repeated multiple times to ensure the results are statistically significant.

Visualization: Mechanism of Combustion Improvers

This diagram shows how oxygenate additives enhance the combustion process inside an engine cylinder.

G Fuel Fuel Droplet Incomplete Incomplete Combustion (Soot, CO) Fuel->Incomplete Oxygen-Poor Zones Complete More Complete Combustion (CO2, H2O) FuelOxy Fuel + Oxygenate FuelOxy->Complete Internal Oxygen Supply

Caption: Effect of oxygenate additives on combustion.

Conclusion and Future Outlook

For both pharmaceutical and fuel applications, the landscape is clearly shifting away from traditional, hazardous chemicals like this compound.

  • In Pharmaceuticals: The demand for safety and biocompatibility is paramount. Bio-based solvents like Glycerol Formal represent a superior alternative, offering low toxicity, high solvency for many APIs, and a favorable environmental profile. While established excipients like PEGs remain the gold standard due to extensive regulatory precedent, novel green solvents are poised to become the first choice for new drug formulations.

  • In Fuels: The drive is toward sustainability and emission reduction. Renewable additives like bioethanol and biodiesel are not just alternatives but are central to the future of transportation fuels. They offer a direct path to reducing greenhouse gas emissions and pollutants, making the use of petrochemical-derived combustion improvers with hazardous byproducts increasingly obsolete.

References

  • BIVITURE. (2025). Paraldehyde (CAS NO. 123-63-7) for Industrial & Pharmaceutical Use. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Paraldehyde? Retrieved from [Link]

  • Angene. (n.d.). Parabutyraldehyde;Budesonide Impurity 34;this compound |2396-43-2. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Paraldehyde (oral route, injection route, rectal route) - Side effects & dosage. Retrieved from [Link]

  • Phebra. (n.d.). Paraldehyde Injection BP. Retrieved from [Link]

  • Google Patents. (n.d.). DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes.
  • Wikipedia. (n.d.). 1,3,5-Trioxane. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Trioxane, 2,4,6-tripropyl-. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Q3C — Tables and List Guidance for Industry. Retrieved from [Link]

  • PubMed. (2011). Organic solvents for pharmaceutical parenterals and embolic liquids: a review of toxicity data. Retrieved from [Link]

  • UTAH Trading. (2025). Glycerol Formal in the Pharmaceutical Industry: Properties and Applications. Retrieved from [Link]

  • LIQUI MOLY. (n.d.). Bio Diesel Additive. Retrieved from [Link]

  • ACS Omega. (2023). Sustainable Fuel Additives Derived from Renewable Resources: Promising Strategies for a Greener Future. Retrieved from [Link]

  • Uttar Pradesh Journal of Zoology. (2023). Novel Prospects of Non-aqueous Solvents for Designing Injectables Parenteral Formulation. Retrieved from [Link]

  • ResearchGate. (2011). Organic solvents for pharmaceutical parenterals and embolic liquids: A review of toxicity data. Retrieved from [Link]

  • Ataman Kimya. (n.d.). GLYCEROL FORMAL. Retrieved from [Link]

  • MREInfo.com. (2005). Replacement for trioxane?. Retrieved from [Link]

  • Integrated Chemicals Specialties. (n.d.). glycerol-formal. Retrieved from [Link]

  • Sarin Industries. (n.d.). bio fuel additives. Retrieved from [Link]

  • Power Service. (n.d.). Bio Kleen Diesel Fuel Biocide Treatment. Retrieved from [Link]

  • INNOSPEC. (n.d.). Renewable Fuels. Retrieved from [Link]

  • Fengchen Group. (n.d.). Glycerol Formal 99% CAS 4740-78-7 Manufacturers and Suppliers. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.